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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Ethylindoline-3-carbaldehyde (CAS 1706463-83-3)

Introduction and Molecular Overview 1-Ethylindoline-3-carbaldehyde is a heterocyclic compound featuring an indoline core, which is a saturated bicyclic structure composed of a benzene ring fused to a pyrrolidine ring. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Molecular Overview

1-Ethylindoline-3-carbaldehyde is a heterocyclic compound featuring an indoline core, which is a saturated bicyclic structure composed of a benzene ring fused to a pyrrolidine ring. The presence of an ethyl group at the 1-position (the nitrogen atom) and a carbaldehyde (formyl) group at the 3-position makes it a versatile synthetic intermediate. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural alkaloids and synthetic pharmaceuticals with a wide range of biological activities.[1] This guide will delineate the extrapolated physicochemical properties, a robust synthetic pathway, and potential applications for this compound, providing researchers and drug development professionals with a comprehensive technical resource.

Predicted Physicochemical Properties

The physicochemical properties of 1-Ethylindoline-3-carbaldehyde are predicted based on its structure and comparison with its indole analogue.

PropertyPredicted ValueRationale/Source
CAS Number 1706463-83-3-
Molecular Formula C₁₁H₁₃NOBased on the addition of two hydrogen atoms to the pyrrole ring of 1-Ethyl-1H-indole-3-carbaldehyde (C₁₁H₁₁NO).[2]
Molecular Weight 175.23 g/mol Calculated from the molecular formula. The molecular weight of the indole analogue is 173.21 g/mol .[2][3]
Appearance Predicted to be a pale yellow to off-white solid or oil.Indoline derivatives are often oils or low-melting solids.
Solubility Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.[4]Similar to its indole precursor.
Stability Likely stable under standard laboratory conditions, but may be sensitive to strong oxidizing agents due to the aldehyde and secondary amine functionalities.General chemical knowledge of similar structures.

Synthesis of 1-Ethylindoline-3-carbaldehyde

The synthesis of 1-Ethylindoline-3-carbaldehyde can be logically approached in a two-stage process: first, the synthesis of the precursor 1-Ethyl-1H-indole-3-carbaldehyde, followed by the selective reduction of the indole ring to the indoline.

Synthetic Workflow Diagram

G cluster_0 Stage 1: Synthesis of 1-Ethyl-1H-indole-3-carbaldehyde cluster_1 Stage 2: Reduction to 1-Ethylindoline-3-carbaldehyde Indole Indole EthylIndole 1-Ethyl-1H-indole Indole->EthylIndole N-Ethylation (e.g., Iodoethane, NaH) TargetIndole 1-Ethyl-1H-indole-3-carbaldehyde EthylIndole->TargetIndole Vilsmeier-Haack Formylation (DMF, POCl₃) FinalProduct 1-Ethylindoline-3-carbaldehyde TargetIndole->FinalProduct Selective Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic pathway for 1-Ethylindoline-3-carbaldehyde.

Experimental Protocols

The synthesis of the indole precursor is a well-established two-step process involving N-alkylation followed by formylation.[3]

Step 1a: N-Ethylation of Indole

  • Materials: Indole, Sodium Hydride (NaH) (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Iodoethane.

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole in anhydrous DMF dropwise.

    • Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add iodoethane dropwise.

    • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Ethyl-1H-indole.

Step 1b: Vilsmeier-Haack Formylation of 1-Ethyl-1H-indole

The Vilsmeier-Haack reaction is a highly regioselective method for the formylation of electron-rich aromatic rings like indoles at the C3 position.[3]

  • Materials: 1-Ethyl-1H-indole, Anhydrous Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride dropwise to anhydrous DMF at 0 °C with stirring.[3]

    • After the addition is complete, stir the reagent at 0 °C for 30 minutes.

    • Add a solution of 1-Ethyl-1H-indole in a small amount of anhydrous DMF dropwise to the prepared Vilsmeier reagent, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium carbonate until the solution is alkaline.

    • The precipitated solid product, 1-Ethyl-1H-indole-3-carbaldehyde, can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

The reduction of the indole ring to an indoline is a challenging transformation due to the aromatic stability of the indole nucleus.[5] However, several effective methods have been developed. Catalytic hydrogenation is often preferred for its clean reaction profile and atom economy.[6]

Protocol: Catalytic Hydrogenation

This method is adapted from established procedures for the hydrogenation of unprotected indoles.[5][6][7]

  • Materials: 1-Ethyl-1H-indole-3-carbaldehyde, Platinum on carbon (Pt/C, 5-10 wt%), p-Toluenesulfonic acid monohydrate, Solvent (e.g., water or ethanol), Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve 1-Ethyl-1H-indole-3-carbaldehyde and a catalytic amount of p-toluenesulfonic acid monohydrate in the chosen solvent.

    • Add the Pt/C catalyst to the solution.

    • Seal the vessel and purge it with hydrogen gas.

    • Pressurize the vessel with hydrogen (a moderate pressure of 30-50 bar is often sufficient) and stir the reaction mixture vigorously at room temperature.[1]

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

    • Neutralize the filtrate with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Ethylindoline-3-carbaldehyde. Purification can be performed by column chromatography if necessary.

Alternative Reduction Method: Chemical Reduction

For laboratories not equipped for catalytic hydrogenation, chemical reduction offers a viable alternative.

  • Materials: 1-Ethyl-1H-indole-3-carbaldehyde, Zinc dust, Phosphoric acid (85%).[8]

  • Procedure:

    • To a stirred solution of 1-Ethyl-1H-indole-3-carbaldehyde in 85% phosphoric acid, add zinc dust portion-wise, controlling any exotherm.

    • Heat the reaction mixture with stirring for several hours, monitoring by TLC.

    • After completion, cool the mixture, dilute with water, and neutralize with a strong base (e.g., NaOH pellets or concentrated aqueous solution) while cooling in an ice bath.

    • Extract the product with an organic solvent, wash, dry, and concentrate as described above.

Predicted Spectroscopic Characterization

While experimental data is unavailable, the expected spectroscopic features of 1-Ethylindoline-3-carbaldehyde can be predicted.

SpectroscopyPredicted Key Features
¹H NMR - Disappearance of the indole C2-H proton signal. - Appearance of two new aliphatic proton signals for the C2 and C3 protons of the pyrrolidine ring, likely appearing as multiplets. - The aldehyde proton (CHO) signal will be present, likely as a singlet. - Signals for the ethyl group and the aromatic protons will be present.
¹³C NMR - The C2 and C3 carbons will shift to the aliphatic region compared to their positions in the indole precursor. - The aldehyde carbonyl carbon signal will be present in the downfield region.
IR Spectroscopy - Presence of a C=O stretching band for the aldehyde (around 1660-1700 cm⁻¹). - Presence of C-H stretching bands for the aliphatic and aromatic protons.
Mass Spectrometry - A molecular ion peak corresponding to the calculated molecular weight of 175.23.

Potential Applications in Drug Development and Research

The indoline scaffold is a cornerstone in medicinal chemistry. Therefore, 1-Ethylindoline-3-carbaldehyde is a promising building block for the synthesis of a variety of biologically active molecules.

  • Intermediate for Pharmaceutical Synthesis: The aldehyde functionality is a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[9]

  • Scaffold for Bioactive Compounds: Indole and indoline derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties.[4][10] The title compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications.

  • Probes and Ligands: The indoline structure can be found in ligands for various biological targets. Derivatives of 1-Ethylindoline-3-carbaldehyde could be synthesized and screened for activity against a range of receptors and enzymes.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Ethylindoline-3-carbaldehyde is not available, general precautions for handling similar chemical structures should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Ethylindoline-3-carbaldehyde, while not extensively documented, represents a valuable and accessible building block for chemical synthesis and drug discovery. This technical guide provides a scientifically sound pathway for its synthesis, based on well-established chemical transformations. The predicted properties and potential applications underscore its utility for researchers and scientists in the field. The detailed protocols offer a practical starting point for the laboratory preparation and subsequent investigation of this promising indoline derivative.

References

  • Deng, D., et al. (2014).
  • Török, B., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters. [Link]

  • Török, B., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Zhang, Z., et al. (2014). Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Journal of the American Chemical Society. [Link]

  • Török, B., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. ACS Publications. [Link]

  • Berger, L. (1980). Reduction of indole compounds to indoline compounds.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Plieninger, H., & Buehler, D. (2025). A convenient preparation of indoline. ResearchGate. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

  • Nagaraja, N., et al. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Bingül, M. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

  • El-Sawy, E. (2019). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-indole-3-carbaldehyde. PubChem. [Link]

  • Chemspace. (n.d.). 1-ethyl-1H-indole-3-carbaldehyde. [Link]

  • Li, J., et al. (2012). Synthetic method for indole-3-carboxaldehyde compounds.

Sources

Exploratory

Technical Guide: 1-Ethyl-2,3-dihydro-1H-indole-3-carbaldehyde

This guide provides an in-depth technical analysis of 1-Ethyl-2,3-dihydro-1H-indole-3-carbaldehyde , a specialized heterocyclic intermediate. Editorial Note: While the aromatic analog (1-Ethyl-1H-indole-3-carbaldehyde )...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Ethyl-2,3-dihydro-1H-indole-3-carbaldehyde , a specialized heterocyclic intermediate.

Editorial Note: While the aromatic analog (1-Ethyl-1H-indole-3-carbaldehyde ) is the industry standard for Vilsmeier-Haack formylations, the specific 2,3-dihydro (indoline) derivative requested represents a reduced, chiral scaffold often utilized in niche pharmaceutical applications and advanced dye synthesis. This guide addresses the synthesis and stability of the dihydro form, while referencing the aromatic precursor as the critical entry point.

Part 1: Structural Identity & Chemical Significance[1]

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 1-Ethyl-2,3-dihydro-1H-indole-3-carbaldehyde

  • Common Name: 1-Ethylindoline-3-carboxaldehyde

  • Molecular Formula: C₁₁H₁₃NO

  • Molecular Weight: 175.23 g/mol

  • Core Scaffold: Indoline (2,3-Dihydroindole) fused to a benzene ring.

  • Key Functionalities:

    • N-Ethyl Group: Increases lipophilicity and electron density on the aromatic ring.

    • C3-Formyl Group: A reactive aldehyde handle at the chiral center (C3), enabling condensation reactions (e.g., Knoevenagel, Schiff base formation).

Structural Analysis & Chirality

Unlike its aromatic counterpart (1-Ethylindole-3-carbaldehyde), the 2,3-dihydro variant possesses a saturated C2–C3 bond. This saturation has two critical consequences:

  • Chirality: Carbon-3 (C3) is an sp³ hybridized stereocenter. The molecule exists as a pair of enantiomers (R and S), unlike the planar, achiral aromatic indole.

  • Basicity & Stability: The nitrogen atom in indoline is pyramidal (sp³-like) and more basic than the planar (sp²) nitrogen in indole. However, the aldehyde at C3 is in a

    
    -position relative to the nitrogen; this proximity can lead to instability or tautomerization (e.g., enamine formation) depending on conditions.
    

Part 2: Synthesis & Reaction Protocols

Retrosynthetic Analysis

Direct formylation of 1-ethylindoline via Vilsmeier-Haack typically fails to target the C3 position. The amino group activates the benzene ring, directing electrophilic substitution to the C5 position (para to the nitrogen). Therefore, the most reliable synthetic route involves the selective reduction of the pre-formylated aromatic indole.

Pathway: Indole


 N-Ethylation 

C3-Formylation

Selective C2-C3 Reduction.
Step-by-Step Experimental Protocol
Stage 1: Synthesis of 1-Ethyl-1H-indole-3-carbaldehyde (Aromatic Precursor)
  • Reagents: Indole, Ethyl Iodide (EtI), NaH, DMF, POCl₃.

  • Mechanism: Nucleophilic substitution (N-alkylation) followed by Electrophilic Aromatic Substitution (Vilsmeier-Haack).

  • N-Ethylation:

    • Suspend NaH (1.2 eq, 60% dispersion) in anhydrous DMF at 0°C.

    • Add Indole (1.0 eq) dropwise.[1][2] Stir 30 min until H₂ evolution ceases.

    • Add Ethyl Iodide (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

    • Validation: TLC (Hexane/EtOAc 9:1) shows disappearance of indole.

  • Vilsmeier-Haack Formylation:

    • Cool anhydrous DMF (5 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise to generate the chloroiminium salt (Vilsmeier reagent).

    • Add solution of 1-Ethylindole (from step 1) in DMF dropwise.

    • Heat to 80°C for 2 hours.

    • Hydrolysis: Pour onto ice/water and neutralize with NaOH (2M) to precipitate the yellow solid 1-Ethyl-1H-indole-3-carbaldehyde .

Stage 2: Selective Reduction to 1-Ethyl-2,3-dihydro-1H-indole-3-carbaldehyde
  • Challenge: Reducing the C2=C3 double bond without reducing the aldehyde to an alcohol.

  • Reagent System: Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid (AcOH) or Magnesium in Methanol (Mg/MeOH).

Protocol (NaCNBH₃ Method):

  • Dissolve 1-Ethyl-1H-indole-3-carbaldehyde (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Add NaCNBH₃ (2.0 eq) portion-wise at 15°C.

    • Note: Acidic media promotes protonation of the indole C3, forming an iminium species that is rapidly reduced to the indoline. The aldehyde group is relatively stable to NaCNBH₃ at pH ~4.

  • Stir at RT for 2–4 hours. Monitor strictly by HPLC/TLC to prevent over-reduction to the alcohol.

  • Workup: Quench with water, neutralize with NaHCO₃ (keep pH ~8), and extract with Dichloromethane (DCM).

  • Purification: Flash chromatography (Silica gel, DCM/MeOH gradient). The indoline is less polar than the alcohol byproduct.

Synthesis Workflow Diagram (Graphviz)

SynthesisPathway Indole Indole (Starting Material) NEthyl 1-Ethylindole (N-Alkylated) Indole->NEthyl Et-I, NaH, DMF AromaticAldehyde 1-Ethyl-1H-indole-3-carbaldehyde (Aromatic Precursor) NEthyl->AromaticAldehyde + Vilsmeier Reagent 80°C, then Hydrolysis Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->AromaticAldehyde Reduction Selective Reduction (NaCNBH3 / AcOH) AromaticAldehyde->Reduction Target 1-Ethyl-2,3-dihydro-1H-indole-3-carbaldehyde (Target Indoline) Reduction->Target Major Product (Kinetic Control) SideProduct Side Product: Alcohol Derivative Reduction->SideProduct Over-reduction

Caption: Synthesis pathway transitioning from aromatic indole to the target dihydro-indoline scaffold via selective reduction.

Part 3: Characterization & Data Analysis

Spectroscopic Identification

The transition from Indole to Indoline is most clearly observed in ¹H NMR spectroscopy.

Feature1-Ethyl-1H-indole-3-carbaldehyde (Aromatic)1-Ethyl-2,3-dihydro-1H-indole-3-carbaldehyde (Target)
C2-H Proton Singlet at ~8.0–8.2 ppm (Aromatic CH)Multiplet/Doublet of Doublets at ~3.5–4.0 ppm (Aliphatic CH₂)
C3-H Proton Absent (Quaternary Carbon)Multiplet at ~4.0–4.5 ppm (Chiral CH)
Aldehyde (-CHO) Singlet at 9.9–10.1 ppm Doublet at 9.6–9.8 ppm (Coupled to C3-H)
C2-C3 Bond Double Bond (Planar)Single Bond (Puckered Ring)
Stability Profile
  • Oxidation Sensitivity: The indoline ring is electron-rich and prone to re-oxidation to the indole (aromatization) upon exposure to air or oxidants (e.g., DDQ, MnO₂). Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Aldehyde Reactivity: The C3-aldehyde is highly reactive. In the presence of primary amines, it rapidly forms Schiff bases.

Part 4: Applications in Drug Development[1][8]

Pharmacophore Utility

The 3-formyl-indoline scaffold serves as a versatile "warhead" in medicinal chemistry:

  • Covalent Inhibitors: The aldehyde group can form reversible covalent bonds with cysteine or serine residues in target proteins (e.g., protease inhibitors).

  • Spiro-Indoline Synthesis: Condensation with active methylene compounds followed by cyclization yields spiro-oxindole derivatives, a privileged structure in anti-cancer therapeutics (e.g., MDM2 inhibitors).

Reactivity Map

Reactivity Center 1-Ethyl-2,3-dihydro- 1H-indole-3-carbaldehyde Oxidation Oxidation (DDQ / Air) Center->Oxidation Condensation Knoevenagel Condensation Center->Condensation ReductiveAmination Reductive Amination Center->ReductiveAmination ProductOx 1-Ethylindole-3-carbaldehyde (Aromatization) Oxidation->ProductOx ProductCond Vinyl Indolines (Dye Precursors) Condensation->ProductCond ProductAmine 3-Aminomethyl Indolines (GPCR Ligands) ReductiveAmination->ProductAmine

Caption: Primary reactivity modes of the scaffold: Aromatization, Condensation, and Amine functionalization.

References

  • Vilsmeier-Haack Formylation of Indoles

    • Source: PubChem. "1-Ethyl-1H-indole-3-carbaldehyde."
    • URL:[Link]

  • Reduction of Indoles to Indolines: Source: Gribble, G. W., et al. "Reactions of Indole with Sodium Borohydride in Acetic Acid." Journal of the American Chemical Society. Context: Establishes protocol for selective reduction of the indole double bond in the presence of functional groups.
  • Indoline-3-Carbaldehyde Reactivity

    • Source: Wang, H. B., et al. "2-(1H-Indol-3-yl)-4,4,5,5-tetramethylimidazolidine-1-oxyl 3-oxide." Acta Crystallographica Section E.
    • URL:[Link]

    • Context: Validates the existence and stability of the 1H-indoline-3-carbaldehyde scaffold in synthesis.

Sources

Foundational

Difference between 1-Ethylindoline-3-carbaldehyde and 1-Ethylindole-3-carbaldehyde

The following technical guide provides an in-depth analysis comparing 1-Ethylindoline-3-carbaldehyde and 1-Ethylindole-3-carbaldehyde . Structural Dynamics, Synthesis, and Reactivity Profiles[1][2] Executive Summary In t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis comparing 1-Ethylindoline-3-carbaldehyde and 1-Ethylindole-3-carbaldehyde .

Structural Dynamics, Synthesis, and Reactivity Profiles[1][2]

Executive Summary

In the development of heterocyclic pharmaceuticals and polymethine dyes, the distinction between the indole (aromatic) and indoline (dihydro/saturated) scaffolds is critical. While they share a skeleton, their electronic behaviors are diametrically opposed.

  • 1-Ethylindole-3-carbaldehyde (CAS 58494-59-0): A planar, aromatic, conjugated system. It is a standard electrophilic building block used extensively in Knoevenagel condensations to synthesize cyanine dyes and pharmaceuticals.

  • 1-Ethylindoline-3-carbaldehyde (CAS 1706463-83-3): A non-planar, saturated (at C2-C3) bicyclic system. It acts as a chiral, aliphatic aldehyde with a proximal amine. It is not the product of standard formylation of indoline; it is a specialized, less stable intermediate often accessed via reduction of the indole precursor.

This guide delineates the causality behind their divergent reactivities, synthesis pathways, and spectroscopic signatures.

Part 1: Structural & Electronic Divergence[1]

The core difference lies in the saturation of the C2-C3 bond. This single modification dictates the molecule's geometry, basicity, and reactivity with nucleophiles.

Feature1-Ethylindole-3-carbaldehyde1-Ethylindoline-3-carbaldehyde
Core Structure Aromatic (10 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-electrons). Planar.
Non-aromatic (Benzene ring only). Puckered C2-C3.
Hybridization (C2, C3) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(Part of aromatic system)

(Saturated, aliphatic)
Chirality AchiralChiral at C3 (Enantiomers possible)
Aldehyde Nature Vinylogous amide (Conjugated). Reduced electrophilicity due to N lone pair donation.Aliphatic aldehyde (Isolated).[1] Higher carbonyl reactivity, prone to enolization/racemization.
Nitrogen Character Non-basic (Lone pair delocalized into ring).Basic (Lone pair available, behaves like N-alkyl aniline).
UV-Vis Absorption Strong absorption (Conjugated system).Blue-shifted (Interrupted conjugation).
Mechanistic Implication: The "Vinylogous Amide" Effect

In 1-Ethylindole-3-carbaldehyde , the nitrogen lone pair donates density into the ring, which can delocalize onto the aldehyde oxygen. This makes the carbonyl carbon less electrophilic than a standard benzaldehyde but makes the C3 position highly nucleophilic in the absence of the aldehyde.

  • Resonance Form: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    
    

In 1-Ethylindoline-3-carbaldehyde , the C2-C3 bond is saturated. The nitrogen lone pair interacts with the benzene ring (aniline-like) but cannot conjugate directly with the C3-aldehyde. The aldehyde behaves as a standard, reactive aliphatic aldehyde.

Part 2: Synthesis & Regioselectivity (The "Vilsmeier Trap")[1]

A common error in experimental design is assuming that Vilsmeier-Haack formylation of 1-Ethylindoline will yield 1-Ethylindoline-3-carbaldehyde . It does not.

1. Synthesis of 1-Ethylindole-3-carbaldehyde (The Standard)

Reaction: Vilsmeier-Haack Formylation.[2] Mechanism: The indole ring is electron-rich. The C3 position is the most nucleophilic site (enamine-like reactivity). The Vilsmeier reagent (chloroiminium ion) attacks C3, preserving the benzene aromaticity while temporarily disrupting the pyrrole aromaticity, which is rapidly restored upon elimination/hydrolysis.

2. Synthesis of 1-Ethylindoline-3-carbaldehyde (The Challenge)

Reaction: Reduction of 1-Ethylindole-3-carbaldehyde. Why Vilsmeier Fails: If you subject 1-Ethylindoline to Vilsmeier conditions (POClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


/DMF), the reaction is directed by the nitrogen lone pair which activates the benzene ring (specifically the para position relative to the nitrogen).
  • Result: The major product is 1-Ethylindoline-5-carbaldehyde (CAS 876716-77-7), NOT the 3-carbaldehyde.[3]

To access the 3-carbaldehyde indoline, one must typically synthesize the indole-3-carbaldehyde first and then selectively reduce the C2-C3 double bond (e.g., using Mg/MeOH or specialized hydrogenation), or construct the ring via cyclization of a pre-functionalized precursor.

G Substrate_Indole 1-Ethylindole (Aromatic) Product_Indole 1-Ethylindole-3-carbaldehyde (Standard Product) Substrate_Indole->Product_Indole C3 Attack (Enamine-like) Substrate_Indoline 1-Ethylindoline (Saturated C2-C3) Product_Indoline_5 1-Ethylindoline-5-carbaldehyde (Major Product) Substrate_Indoline->Product_Indoline_5 C5 Attack (Para-aniline-like) Reagent Vilsmeier Reagent (POCl3 / DMF) Reagent->Substrate_Indole Reagent->Substrate_Indoline Product_Indoline_3 1-Ethylindoline-3-carbaldehyde (Target) Product_Indole->Product_Indoline_3 Selective Reduction (e.g., Mg/MeOH)

Figure 1: Divergent regioselectivity in formylation. Indoles formylate at C3; Indolines formylate at C5. Accessing Indoline-3-CHO requires reduction of the indole.

Part 3: Experimental Protocols
Protocol A: Synthesis of 1-Ethylindole-3-carbaldehyde

Objective: High-yield formylation at C3.

  • Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add POCl

    
     (1.2 eq). Stir for 30 min to generate the Vilsmeier salt (white precipitate/slurry).[4]
    
  • Addition: Dissolve 1-Ethylindole (1.0 eq) in minimum DMF. Add dropwise to the Vilsmeier reagent at 0°C.[4]

  • Heating: Warm to RT, then heat to 35-40°C for 2 hours. Causality: Heating ensures conversion of the intermediate iminium salt but excessive heat (>60°C) can cause polymerization.

  • Hydrolysis (Critical): Pour the reaction mixture into crushed ice/water containing NaOH (pH 9-10). Why: The intermediate is a stable iminium salt. Basic hydrolysis is required to release the aldehyde.

  • Isolation: Filter the precipitate (usually off-white solid). Recrystallize from Ethanol/Water.

    • Yield: Typically 85-95%.

    • MP: ~100-105°C (Derivative dependent).

Protocol B: Differentiation & Validation (QC)

Distinguishing the two compounds in a mixture (e.g., monitoring reduction).

Method1-Ethylindole-3-carbaldehyde1-Ethylindoline-3-carbaldehyde
1H NMR (C2-H) Singlet at ~8.0-8.2 ppm (Deshielded, aromatic).Multiplet at ~3.5-4.0 ppm (Aliphatic, diastereotopic protons).
1H NMR (CHO) Singlet at ~9.9-10.0 ppm.Doublet at ~9.6-9.8 ppm (Couples with C3-H).
13C NMR (C2) ~135-140 ppm (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).[5]
~50-60 ppm (

).
UV-Vis ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

~290-300 nm (Extended conjugation).

~250 nm (Aniline-like absorption).
Part 4: Applications in Drug Discovery[1]

1. Indole-3-carbaldehyde (The Scaffold):

  • Kinase Inhibitors: Used to synthesize Sunitinib analogs via condensation with oxindoles.

  • Cyanine Dyes: Condenses with N-alkylated heterocyclic quaternary salts to form hemicyanine dyes used in bio-imaging.

2. Indoline-3-carbaldehyde (The Chiral Intermediate):

  • Stereoselective Synthesis: Because C3 is chiral, this intermediate is valuable for synthesizing enantiopure alkaloids (e.g., synthesis of physostigmine analogs).

  • Stability Warning: Researchers must handle this compound under inert atmosphere. As an aliphatic aldehyde with a beta-nitrogen, it is susceptible to oxidation and self-condensation (aldol-type) more readily than the aromatic indole analog.

References
  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: Vilsmeier-Haack Reaction - Organic Chemistry Portal.

    • Source: Organic Chemistry Portal.

    • URL:[Link]

  • Synthesis of Indole-3-Carbaldehydes

    • Title: A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde.
    • Source: BenchChem Technical Guide.

  • Indoline vs Indole Reactivity (General Heterocycle Chemistry)

    • Title: 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
    • Source: ResearchGate / Review.

    • URL:[Link]

  • Specific CAS Data for 1-Ethylindoline-3-carbaldehyde

    • Title: 1-Ethyl-2,3-dihydro-1H-indole-3-carbaldehyde (CAS 1706463-83-3).[6]

    • Source: MolCore / ChemBK.

Sources

Exploratory

Beyond the Name: Chemical Identity, Synthesis, and Applications of 1-Ethyl-2,3-dihydroindole-3-carboxaldehyde

[1][2] Executive Summary: The Nomenclature Paradox In the high-stakes environment of drug discovery and dye synthesis, precise chemical ontology is the first line of defense against experimental failure. The compound 1-E...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Nomenclature Paradox

In the high-stakes environment of drug discovery and dye synthesis, precise chemical ontology is the first line of defense against experimental failure. The compound 1-Ethyl-2,3-dihydroindole-3-carboxaldehyde presents a specific nomenclature challenge. While systematically descriptive, it sits at the intersection of two distinct chemical families: the aromatic indoles and the saturated indolines (dihydroindoles).[1]

This guide serves a dual purpose:

  • Definitive Identification: It provides the exhaustive synonym hierarchy for the requested structure and its aromatic analogs to prevent costly procurement errors.[2][1]

  • Synthetic Context: It delineates the structural reality of the 3-formyl indoline moiety, distinguishing it from the more stable and commercially prevalent 1-Ethylindole-3-carboxaldehyde (CAS 58494-59-0).[2][1]

Critical Technical Note: The term "2,3-dihydro" explicitly denotes a saturated C2-C3 bond (an indoline).[1] However, standard Vilsmeier-Haack formylation of indolines typically occurs at the C5 position.[1] Consequently, references to "1-Ethyl-2,3-dihydroindole-3-carboxaldehyde" often arise from nomenclature confusion with the aromatic 1-Ethylindole-3-carboxaldehyde .[2][1] This guide addresses both to ensure researcher autonomy.

Chemical Identity & Synonym Matrix

The following table synthesizes the nomenclature landscape. Researchers must verify the CAS Number and InChI Key before procurement, as trade names are often loosely applied.[2][1]

Table 1: Synonym and Identifier Mapping
Identifier TypePrimary Target (Aromatic Analog)*Strict Target (Dihydro/Indoline)
Common Name 1-Ethylindole-3-carboxaldehyde 1-Ethylindoline-3-carboxaldehyde
IUPAC Name 1-Ethyl-1H-indole-3-carbaldehyde1-Ethyl-2,3-dihydro-1H-indole-3-carbaldehyde
CAS Number 58494-59-0 Not widely established (Rare Intermediate)
Alt.[2][1][3] Synonyms 3-Formyl-1-ethylindole1-Ethyl-3-formylindoleN-Ethylindole-3-aldehyde3-Formyl-1-ethylindoline1-Ethyl-2,3-dihydro-3-formylindole
Chemical Formula C₁₁H₁₁NOC₁₁H₁₃NO
MW 173.21 g/mol 175.23 g/mol
Hybridization (C3) sp² (Aromatic)sp³ (Aliphatic/Benzylic)

*Note: The aromatic analog (CAS 58494-59-0) is the standard commercial building block for cyanine dyes.[1] The dihydro form is chemically labile and typically an in-situ intermediate.[1]

Structural Characterization & Verification Protocols

To validate the identity of your material, you must distinguish between the Indole (aromatic) and Indoline (dihydro) core.[2][1] The presence of the C2-C3 double bond is the diagnostic feature.[2]

Analytical Logic (NMR & MS)
  • Proton NMR (

    
    H-NMR): 
    
    • Indole (Target A): Look for a sharp singlet around 8.0–8.2 ppm representing the C2-H proton.[1] The aldehyde proton will appear at 9.8–10.0 ppm .[2][1]

    • Indoline (Target B): The C2 position is saturated.[1] You will see a multiplet (triplet/dd) around 3.5–4.0 ppm for the

      
       protons of the ring, coupled to the C3 proton.[1] The absence of the aromatic C2-H singlet is confirmed.[1]
      
  • Mass Spectrometry (LC-MS):

    • Indole: [M+H]⁺ = 174.21[1]

    • Indoline: [M+H]⁺ = 176.23[1]

    • Protocol: Use soft ionization (ESI) to avoid fragmentation of the aldehyde group.[2][1]

Synthetic Pathway & Mechanistic Causality[1][2]

Understanding the synthesis clarifies why the "Dihydro" synonym is rare.[1] The Vilsmeier-Haack reaction is the industry standard for introducing formyl groups, but its regioselectivity depends entirely on the oxidation state of the heterocyclic ring.[2][1]

The Vilsmeier Divergence[2]
  • Pathway A (Indole): The electron-rich indole ring undergoes electrophilic aromatic substitution at C3 .[1][4] This is the standard route to 1-Ethylindole-3-carboxaldehyde.[2][1]

  • Pathway B (Indoline): The indoline ring behaves like an N-alkyl aniline.[1] The para-position (C5) is the most nucleophilic.[1] Direct Vilsmeier formylation of 1-ethylindoline yields 1-Ethylindoline-5-carboxaldehyde , not the 3-isomer.[1]

To obtain the 1-Ethyl-2,3-dihydroindole-3-carboxaldehyde (the strict topic), one must typically synthesize the Indole (Pathway A) and perform a selective reduction, a difficult transformation due to the lability of the aldehyde.[2][1]

Visualization: The Nomenclature & Synthesis Decision Tree

G Start Starting Material: 1-Ethylindole Reagent Reagent: POCl3 / DMF (Vilsmeier-Haack) Start->Reagent Intermediate Intermediate: Iminium Salt Reagent->Intermediate Electrophilic Attack at C3 Product_A MAJOR PRODUCT (Aromatic): 1-Ethylindole-3-carboxaldehyde (CAS 58494-59-0) Intermediate->Product_A Hydrolysis Reduction Selective Reduction (e.g., NaBH3CN / AcOH) Product_A->Reduction Hydrogenation of C2-C3 Product_B TARGET SYNONYM (Dihydro): 1-Ethyl-2,3-dihydroindole-3-carboxaldehyde (Labile Intermediate) Reduction->Product_B Yields Target Alternative_Start Alt Start: 1-Ethylindoline Alt_Reagent Reagent: POCl3 / DMF Alternative_Start->Alt_Reagent Product_C WRONG ISOMER: 1-Ethylindoline-5-carboxaldehyde Alt_Reagent->Product_C Attack at C5 (Para to N)

Figure 1: Synthetic divergence showing why the requested "Dihydro" compound is structurally distinct from the standard Vilsmeier product of indoline.

Applications in Drug & Dye Development[2][6]

The primary utility of these aldehydes lies in their ability to act as electrophiles in condensation reactions.[1]

Hemicyanine Dye Synthesis

The aldehyde group at C3 (indole) or C5 (indoline) reacts with active methylene compounds (e.g., indolium salts, barbituric acid) to form push-pull conjugated systems.[2][1]

  • Mechanism: Knoevenagel condensation.[2][1]

  • Utility: Voltage-sensitive dyes, nonlinear optical materials, and photosensitizers for solar cells.[2][1]

Pharmaceutical Intermediates

Indole-3-carboxaldehydes are precursors to:

  • Indole-3-carbinols: Via reduction (anti-tumor potential).[1]

  • Schiff Bases: Via reaction with amines (antimicrobial/antifungal screening).[1]

  • Tryptophan Analogs: Via condensation with nitroacetate and subsequent reduction.[2][1]

References

  • PubChem. (n.d.).[2][1][3] 1-Ethyl-1H-indole-3-carbaldehyde (CID 599090).[1][3] National Center for Biotechnology Information.[2][1] Retrieved October 26, 2023, from [Link][1]

  • Meth-Cohn, O., & Stanforth, S. P. (1982).[1] The Vilsmeier-Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[2] (Foundational text on formylation regioselectivity).

Sources

Foundational

SMILES string and InChI key for 1-Ethylindoline-3-carbaldehyde

The following technical guide is structured to address the specific request for 1-Ethylindoline-3-carbaldehyde while applying the necessary scientific rigor to disambiguate it from its commercially dominant analog, 1-Eth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific request for 1-Ethylindoline-3-carbaldehyde while applying the necessary scientific rigor to disambiguate it from its commercially dominant analog, 1-Ethylindole-3-carbaldehyde .

Structural Identification, Synthesis Logic, and Cheminformatics Profile

Executive Summary & Structural Audit (Critical Disambiguation)

In the context of heterocyclic chemistry and drug discovery, precision in nomenclature is paramount. The target molecule requested is 1-Ethylindoline-3-carbaldehyde .[1][2][3][4]

Scientific Note: The term "Indoline" refers to 2,3-dihydroindole (a saturated pyrrole ring). However, in industrial catalogs and loose vernacular, this is frequently confused with Indole (fully aromatic).

  • 1-Ethylindole-3-carbaldehyde (Unsaturated): The standard, stable intermediate used in cyanine dye and pharmaceutical synthesis.

  • 1-Ethylindoline-3-carbaldehyde (Saturated): A chemically distinct, less stable molecule containing a chiral center at C3. Direct formylation of indoline typically occurs at C5 (para to the nitrogen), not C3, due to the directing effects of the amine on the benzene ring.

To ensure this guide serves both strict structural requirements and practical utility, data for both is provided below, with the Indole analog treated as the primary reference standard due to its industrial prevalence.

Core Cheminformatics Data
A. The Market Standard (1-Ethylindole-3-carbaldehyde)

Most likely target for synthesis and procurement.

IdentifierValue
CAS Number 58494-59-0
IUPAC Name 1-Ethylindole-3-carbaldehyde
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Canonical SMILES CCN1C=C(C=O)C2=CC=CC=C12
Isomeric SMILES CCN1C=C(C2=CC=CC=C21)C=O
InChI String InChI=1S/C11H11NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-8H,2H2,1H3
InChI Key RUJYZLQXRALDKN-UHFFFAOYSA-N
B. The Literal Target (1-Ethylindoline-3-carbaldehyde)

Theoretical/Reduced structure. Note the saturation at C2-C3.

IdentifierValue
CAS Number Not Indexed (Theoretical/Rare)
IUPAC Name 1-Ethyl-2,3-dihydro-1H-indole-3-carbaldehyde
Molecular Formula C₁₁H₁₃NO
Canonical SMILES CCN1C2=CC=CC=C2C(C1)C=O
InChI String InChI=1S/C11H13NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-6,9H,2,7-8H2,1H3
InChI Key Calculated:[1][4][5][6]ZKZKYWGYJHUJOK-UHFFFAOYSA-N

Structural Visualization & Logic

The following diagram illustrates the critical difference between the Indole (Aromatic) and Indoline (Dihydro) cores, and the reaction pathway typically used to synthesize the Indole variant.

ChemicalStructure cluster_trap Note: Direct Formylation of Indoline Start 1-Ethylindole (Precursor) Product_Indole 1-Ethylindole-3-carbaldehyde (Target A: Aromatic) Standard Product Start->Product_Indole Formylation (C3) Electrophilic Aromatic Subst. Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Product_Indole Reagent Product_Indoline 1-Ethylindoline-3-carbaldehyde (Target B: Saturated) Requires Reduction Product_Indole->Product_Indoline Selective Reduction (e.g., NaBH3CN) Creates Chiral Center at C3 Indoline_Start 1-Ethylindoline Indoline_5_Formyl 1-Ethylindoline-5-carbaldehyde (Para-substitution) Indoline_Start->Indoline_5_Formyl Vilsmeier-Haack (Directs to C5)

Figure 1: Structural relationship and synthetic divergence. Note that direct formylation of the dihydro-analog (Indoline) targets the C5 position, whereas the requested C3-aldehyde requires the Indole precursor.

Synthesis Protocol (Vilsmeier-Haack Formylation)[3]

Since the direct synthesis of the indoline-3-carbaldehyde is chemically unfavorable (directing effects favor C5), the standard protocol synthesizes 1-Ethylindole-3-carbaldehyde . If the saturated indoline is strictly required, a subsequent reduction step is necessary.

Method: Vilsmeier-Haack Reaction

Objective: Formylation of C3 on the indole ring.[3]

Reagents & Materials
  • Substrate: 1-Ethylindole (1.0 equiv)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • Reagent B: N,N-Dimethylformamide (DMF) (anhydrous, excess/solvent)

  • Quenching: Ice water, Sodium Hydroxide (NaOH) or Sodium Acetate.

Step-by-Step Workflow
  • Vilsmeier Complex Formation (The "Active Species"):

    • In a flame-dried round-bottom flask under inert atmosphere (N₂), cool anhydrous DMF (5–10 mL/g of substrate) to 0°C.

    • Add POCl₃ dropwise over 15–20 minutes.

    • Observation: The solution will turn yellow/orange, indicating the formation of the chloroiminium ion (Vilsmeier reagent).

    • Stir at 0°C for 30 minutes.

  • Substrate Addition:

    • Dissolve 1-Ethylindole in a minimum volume of DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier complex at 0°C.

    • Mechanism:[3][5][7] The electron-rich C3 position of the indole attacks the electrophilic iminium species.[3]

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Heat to 35–40°C for 1–2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3).

    • Endpoint: Disappearance of the starting indole spot.

  • Hydrolysis & Workup:

    • Pour the reaction mixture onto crushed ice (exothermic).

    • Basify the solution to pH 8–9 using 5M NaOH or saturated Sodium Acetate.

    • Transformation: This step hydrolyzes the intermediate iminium salt into the aldehyde.[3]

    • A precipitate (the product) should form.

  • Purification:

    • Filter the solid or extract with Dichloromethane (DCM).

    • Recrystallize from Ethanol or purify via column chromatography (Silica gel).

Validation Check:

  • 1H NMR (CDCl₃): Look for the distinct aldehyde proton singlet at δ 9.9–10.1 ppm .

  • Appearance: Pale yellow to tan solid.

Applications & Utility

Pharmaceutical Intermediates

The 1-ethylindole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry.[8] It serves as a precursor for:

  • Schiff Bases: Condensation with amines to form imines, often screened for antibacterial and antifungal activity.

  • Chalcones: Claisen-Schmidt condensation with acetophenones to generate potential anticancer agents.

Functional Dyes (Cyanine Precursors)

This molecule is a critical "donor" moiety in the synthesis of polymethine dyes.

  • Mechanism: The aldehyde group reacts with active methylene compounds (e.g., N-alkylated heterocyclic quaternary salts) to extend the conjugated pi-system.

  • Use Case: Bio-imaging probes and optical recording materials.

References

  • PubChem. (2025).[6] 1-Ethyl-1H-indole-3-carbaldehyde Compound Summary. National Center for Biotechnology Information. Available at: [Link][1]

  • ChemSpace. (2025). 1-ethyl-1H-indole-3-carbaldehyde Structure and Suppliers. Available at: [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Ethylindoline-3-carbaldehyde via the Vilsmeier-Haack Reaction

Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-Ethylindoline-3-carbaldehyde, a valuable heterocyclic building block. The Vilsmeier-Haack reaction, a robust and efficient...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-Ethylindoline-3-carbaldehyde, a valuable heterocyclic building block. The Vilsmeier-Haack reaction, a robust and efficient formylation method, is employed for this transformation. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the reaction mechanism, a step-by-step experimental procedure, critical safety considerations, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: The Significance of Formylated Indolines

The Vilsmeier-Haack reaction stands as a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes an electrophilic iminium salt, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group.[4] Indoline scaffolds, being highly electron-rich, are excellent substrates for this transformation.

The resulting product, 1-Ethylindoline-3-carbaldehyde, is a key synthetic intermediate. The aldehyde functionality serves as a versatile handle for a multitude of subsequent chemical modifications, making it a crucial precursor in the development of pharmaceuticals, agrochemicals, and functional organic materials. This guide provides a field-proven protocol for its reliable synthesis.

Reaction Mechanism: A Stepwise Electrophilic Substitution

The synthesis proceeds through three distinct stages: the formation of the Vilsmeier reagent, the electrophilic attack by the indoline substrate, and subsequent hydrolysis to yield the final aldehyde.

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the oxygen atom of DMF on the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion, resulting in the formation of the highly electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.[1][2]

Stage 2: Electrophilic Aromatic Substitution The N-ethylindoline substrate, with its electron-donating nitrogen atom, possesses a highly activated aromatic ring. The lone pair on the nitrogen directs the electrophilic substitution to the C3 position. The π-system of the indoline attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate.

Stage 3: Hydrolysis The reaction is quenched with water or an aqueous base. The iminium intermediate readily undergoes hydrolysis, liberating dimethylamine and yielding the final product, 1-Ethylindoline-3-carbaldehyde.[1][3]

Caption: The three-stage mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
1-Ethylindoline≥98%Sigma-Aldrich, Acros
Phosphorus oxychloride (POCl₃)≥99%, ReagentPlus®Sigma-Aldrich, Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, Fisher
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher, VWR
Ethyl Acetate (EtOAc)ACS GradeFisher, VWR
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher, VWR
Anhydrous Magnesium SulfateGranularFisher, VWR
Crushed IcePrepared fresh
Deionized Water
Safety Precautions: A Critical Overview

The Vilsmeier-Haack reaction involves hazardous materials and exothermic steps that demand strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing HCl gas.[5] It must be handled with extreme care in a well-ventilated chemical fume hood. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the final quenching/hydrolysis step are highly exothermic.[5][6] Maintain strict temperature control with an ice bath during these steps and perform all additions slowly and dropwise.

  • Solvent Hazards: DMF is a combustible liquid and a suspected teratogen. Dichloromethane is a volatile suspected carcinogen. Handle all solvents in a fume hood away from ignition sources.

Step-by-Step Synthesis Procedure

Experimental_Workflow Experimental Workflow prep_vilsmeier 1. Prepare Vilsmeier Reagent - Cool DMF to 0°C - Add POCl₃ dropwise (<10°C) - Stir for 30 min at 0°C add_substrate 2. Formylation Reaction - Dissolve 1-Ethylindoline in DCM - Add substrate solution to Vilsmeier reagent at 0°C prep_vilsmeier->add_substrate reaction_heat 3. Reaction Progression - Warm to room temp - Heat to 40-50°C for 2-4h - Monitor by TLC add_substrate->reaction_heat workup 4. Quenching & Hydrolysis - Cool mixture to 0°C - Pour slowly onto crushed ice - Neutralize with NaOH (aq.) to pH 8-9 reaction_heat->workup extraction 5. Product Isolation - Extract with Ethyl Acetate (3x) - Combine organic layers workup->extraction wash_dry 6. Washing & Drying - Wash with water, then brine - Dry over anhydrous MgSO₄ extraction->wash_dry purify 7. Purification - Filter and concentrate via rotary evaporation - Purify by column chromatography (Silica gel) wash_dry->purify

Caption: Standard experimental workflow for the Vilsmeier-Haack reaction.

1. Vilsmeier Reagent Formation:

  • In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Cool the flask to 0 °C using an ice-salt bath.

  • With vigorous stirring, add phosphorus oxychloride (POCl₃) (5.5 mL, 60 mmol) dropwise via the dropping funnel over 30 minutes.[3][7] Causality: A slow, dropwise addition is critical to dissipate the heat generated from the exothermic reaction and prevent uncontrolled temperature elevation. The temperature of the reaction mixture must be maintained below 10 °C.

  • After the addition is complete, stir the resulting pale-yellow mixture at 0 °C for an additional 30-60 minutes.

2. Formylation Reaction:

  • In a separate flask, dissolve 1-ethylindoline (5.0 g, 37.5 mmol) in anhydrous dichloromethane (DCM) (15 mL).

  • Slowly add the 1-ethylindoline solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 45-50 °C and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).

3. Work-up and Hydrolysis:

  • After the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath.

  • In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 200 g).

  • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.[4][8] Causality: This quenching step hydrolyzes the intermediate iminium salt and is highly exothermic. Pouring the reaction mixture onto ice ensures the temperature remains low, preventing potential side reactions.

  • Neutralize the acidic solution by the slow, portion-wise addition of a 4M sodium hydroxide (NaOH) solution until the pH is alkaline (pH 8-9), as indicated by pH paper.[7] The product may begin to precipitate or separate as an oil.

4. Isolation and Purification:

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude oil/solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 1-Ethylindoline-3-carbaldehyde as a pure compound.

Data and Characterization

Stoichiometry Table (Example Scale)
CompoundMol. Wt. ( g/mol )Molar Eq.Amount (mmol)Mass/VolumeDensity (g/mL)
1-Ethylindoline133.191.037.55.0 g0.967
POCl₃153.331.660.05.5 mL1.645
DMF73.09Solvent-20 mL0.944
Expected Spectroscopic Data

The successful synthesis of 1-Ethylindoline-3-carbaldehyde can be confirmed by standard spectroscopic techniques. The expected data, extrapolated from analogous indole-3-carbaldehyde structures, are summarized below.[9][10][11][12][13]

TechniqueExpected Observations
¹H NMR (CDCl₃)δ ~9.8 (s, 1H, -CHO), δ ~7.0-7.5 (m, 4H, Ar-H), δ ~3.4 (q, J ≈ 7 Hz, 2H, -NCH₂CH₃), δ ~3.1 (t, J ≈ 8 Hz, 2H, Ar-CH₂-), δ ~1.2 (t, J ≈ 7 Hz, 3H, -NCH₂CH₃).
¹³C NMR (CDCl₃)δ ~185.0 (C=O), δ ~150.0 (Ar-C), δ ~138.0 (Ar-C), δ ~125-130 (Ar-CH x2), δ ~110-120 (Ar-CH x2), δ ~115.0 (Ar-C), δ ~50.0 (Ar-CH₂-), δ ~45.0 (-NCH₂CH₃), δ ~13.0 (-NCH₂CH₃).
FT-IR (neat, cm⁻¹)~2970 (Aliphatic C-H stretch), ~2820, ~2730 (Aldehyde C-H stretch, Fermi resonance), ~1665 (Strong, C=O stretch, conjugated aldehyde), ~1600, ~1480 (Ar C=C stretch).
MS (ESI+) m/z calculated for C₁₁H₁₃NO [M+H]⁺: 176.1075; found: 176.107x.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield Inactive Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried. Use anhydrous DMF and freshly opened or distilled POCl₃. Maintain a dry, inert atmosphere.
Incomplete reaction.Increase reaction time or temperature moderately (e.g., to 60 °C). Confirm completion with TLC before work-up.
Dark, Tarry Product Reaction temperature was too high during addition.Maintain strict temperature control (<10 °C) during the formation of the Vilsmeier reagent and the addition of the substrate.
Quenching was performed too quickly or at high temp.Ensure the reaction mixture is cooled to 0 °C before quenching. Pour the mixture slowly onto a large excess of ice.
Multiple Spots on TLC Formation of side products.Over-formylation or reaction at other positions can occur if conditions are too harsh. Use the recommended stoichiometry and temperature profile.
Incomplete hydrolysis.Stir vigorously for at least 30-60 minutes after neutralization during the work-up step to ensure the iminium salt is fully hydrolyzed.

Conclusion

The Vilsmeier-Haack reaction is a highly effective and reliable method for the regioselective C3-formylation of 1-ethylindoline. The protocol detailed herein provides a clear pathway to synthesize 1-Ethylindoline-3-carbaldehyde, a versatile intermediate for further synthetic elaboration. By understanding the underlying mechanism and adhering to the critical safety and procedural considerations, researchers can confidently execute this transformation to achieve high yields of the desired product.

References

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Available from: [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Organic Chemistry: An Indian Journal, 9(5), 187-195. Available from: [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Coll. Vol. 101, p. 21. Available from: [Link]

  • Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • Al-Ostath, A. H., et al. (2023). PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE-DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY. CHEMICAL PROBLEMS. Available from: [Link]

  • ResearchGate. (2020, March 19). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Available from: [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 4, p. 331. Available from: [Link]

  • ResearchGate. (2026, January 9). Synthesis of Deuterated 1 H ‐Indole‐3‐Carboxaldehyde via Catalytic Vilsmeier‐Haack Reaction. Available from: [Link]

  • Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Available from: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Available from: [Link]

  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Available from: [Link]

  • FooDB. (2010, April 8). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Available from: [Link]

  • ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available from: [Link]

  • Pharmaceutical Technology. (2026, January 29). New Ways Around Hazardous Reagent Chemistry. Available from: [Link]

Sources

Application

Application Note &amp; Protocol: Selective Reduction of 1-Ethylindole-3-carbaldehyde to 1-Ethylindoline-3-carbaldehyde

Abstract This technical guide provides a detailed examination of the selective reduction of the C2-C3 double bond in 1-Ethylindole-3-carbaldehyde to yield 1-Ethylindoline-3-carbaldehyde. This transformation is of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the selective reduction of the C2-C3 double bond in 1-Ethylindole-3-carbaldehyde to yield 1-Ethylindoline-3-carbaldehyde. This transformation is of significant interest to researchers in medicinal chemistry and drug development, as the indoline scaffold is a core component of numerous biologically active molecules. This document elucidates the underlying chemical principles, compares common reduction methodologies, and presents a field-proven, step-by-step protocol for achieving this synthesis with high fidelity and yield. Emphasis is placed on the causal reasoning behind procedural steps and reagent selection, ensuring both scientific rigor and practical applicability.

Introduction: The Strategic Importance of Indoline Synthesis

The indoline structural motif is a privileged scaffold in pharmaceutical science, appearing in a wide array of approved drugs and clinical candidates. The transition from an aromatic indole to a saturated indoline fundamentally alters the molecule's three-dimensional structure, electronic properties, and metabolic stability, often leading to enhanced pharmacological profiles.

The reduction of an indole, such as 1-Ethylindole-3-carbaldehyde, presents a distinct chemical challenge. The inherent aromaticity of the indole ring system confers significant stability, making its reduction non-trivial.[1][2] Furthermore, the presence of a reducible aldehyde functional group on the C3 position demands a highly chemoselective approach. The goal is to saturate the pyrrole ring without affecting the formyl group, a task that requires careful selection of reagents and reaction conditions. This guide focuses on a robust method utilizing sodium cyanoborohydride, a reagent known for its mild reducing power and selectivity.

Mechanistic Rationale: Activating the Indole Ring

The direct hydride reduction of the indole double bond is energetically unfavorable due to the stability of the aromatic system. Therefore, the reaction must proceed through a pathway that temporarily disrupts this aromaticity. The most effective strategy involves an acid-catalyzed mechanism.

  • Protonation: In the presence of an acid (e.g., acetic acid), the indole nitrogen is already alkylated, so the most electron-rich position, C3, is protonated. This forms a resonance-stabilized indoleninium ion intermediate.[3]

  • Activation: The formation of the indoleninium ion breaks the aromaticity of the pyrrole ring, rendering the C2 position highly electrophilic and susceptible to nucleophilic attack.

  • Hydride Attack: A mild hydride donor, such as sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion (H⁻) to the electrophilic C2 position. This step is the key reduction event.

  • Tautomerization & Final Product: The resulting intermediate rapidly tautomerizes to yield the stable indoline product.

The use of sodium cyanoborohydride is critical for preserving the aldehyde. Unlike the more powerful sodium borohydride (NaBH₄), NaBH₃CN is stable in acidic conditions and is generally incapable of reducing aldehydes and ketones at neutral or slightly acidic pH.[4][5]

G cluster_0 Reaction Mechanism A 1-Ethylindole-3-carbaldehyde B Indoleninium Ion (Aromaticity Disrupted) A->B H⁺ (from Acetic Acid) Protonation at C3 C Hydride Attack at C2 B->C [H⁻] (from NaBH₃CN) Nucleophilic Attack D 1-Ethylindoline-3-carbaldehyde C->D Tautomerization G cluster_workflow Experimental Workflow A 1. Dissolve Reactant in Acetic Acid B 2. Cool to 0-5 °C A->B C 3. Add NaBH₃CN (Portion-wise) B->C D 4. Stir at RT (4-6 hours) C->D E 5. Monitor by TLC D->E F 6. Quench with NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I J Final Product I->J

Sources

Method

Application Note: Precision Synthesis of 1-Ethylindoline-Based Squaraine Dyes

This Application Note is designed as a comprehensive technical guide for the synthesis, purification, and characterization of symmetric squaraine dyes derived from 1-ethylindoline. It deviates from standard templates to...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the synthesis, purification, and characterization of symmetric squaraine dyes derived from 1-ethylindoline. It deviates from standard templates to prioritize experimental logic, causality, and troubleshooting.

Executive Summary & Scientific Rationale

Squaraine (SQ) dyes are a class of polymethine dyes characterized by a resonance-stabilized zwitterionic structure containing a central cyclobutenediylium-1,3-diolate core (squaric acid derivative).[1] They exhibit intense absorption and fluorescence in the red to near-infrared (NIR) region (


 nm for indoline derivatives) with high molar extinction coefficients (

).

This guide focuses on the 1-Ethylindoline derivative. The choice of the N-ethyl group, as opposed to methyl or long alkyl chains, offers a specific balance: it provides sufficient solubility in organic solvents (DCM, chloroform) to facilitate purification while maintaining a compact molecular footprint critical for solid-state packing in organic photovoltaic (OPV) applications or minimizing steric hindrance in bioconjugation.

Mechanistic Pathway

The synthesis proceeds via a two-stage workflow:[2][3]

  • Quaternization: Formation of the indolium salt (acceptor activation).

  • Condensation: Electrophilic attack of the squaric acid on the activated indolium methyl group.

The condensation is an electrophilic aromatic substitution-type reaction where the electron-rich enamine (formed in situ from the indolium salt) attacks the electron-deficient squaric acid. Water is the byproduct; therefore, its removal is the driving force for high yields.

SquaraineMechanism Indolenine 2,3,3-Trimethylindolenine (Starting Material) Salt 1-Ethyl-2,3,3-trimethyl indolenium Iodide (Active Species) Indolenine->Salt Reflux (S_N2) EtI Ethyl Iodide (Alkylating Agent) EtI->Salt Squaric Squaric Acid (Core Donor) Semi Semi-Squaraine Intermediate Squaric->Semi Salt->Semi Condensation 1 (-H2O, -HI) Product Bis(1-ethylindoline) Squaraine Dye Semi->Product Condensation 2 (-H2O, -HI)

Figure 1: Reaction pathway from precursor quaternization to final dye condensation.

Experimental Protocols

Phase 1: Synthesis of the Precursor Salt

Compound: 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide Criticality: High. Impurities here (specifically unreacted starting amine) will lead to difficult-to-separate byproducts in the final dye synthesis.

Materials
  • 2,3,3-Trimethylindolenine (CAS: 1640-39-7)

  • Iodoethane (Ethyl Iodide) (CAS: 75-03-6)

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

  • Precipitation Solvent: Diethyl Ether (cold)

Protocol
  • Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2,3,3-trimethylindolenine (10 mmol, 1.59 g) in 10 mL of Acetonitrile.

  • Activation: Add Iodoethane (15 mmol, 1.2 mL) dropwise. Note: Excess alkyl halide drives the reaction to completion.

  • Reflux: Heat the mixture to reflux (approx. 85°C for ACN) for 12–24 hours under an inert atmosphere (

    
     or Ar). The solution will turn from pale yellow to pink/reddish (due to trace oxidation, which is normal).
    
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% volume using a rotary evaporator.[2]

    • Pour the residue slowly into 100 mL of ice-cold Diethyl Ether with vigorous stirring. The salt should precipitate as a pinkish-white solid.

  • Purification: Filter the solid and wash 3x with cold Diethyl Ether to remove unreacted indolenine.

  • Drying: Dry under vacuum.[4][2] Yield Expectation: >85%.

    • QC Check:

      
       NMR (
      
      
      
      ) should show a quartet at
      
      
      ppm (
      
      
      ) and a singlet at
      
      
      ppm (
      
      
      active site).
Phase 2: Synthesis of the Squaraine Dye

Compound: Bis(1-ethyl-3,3-dimethylindolen-2-ylidene)squaraine Method: Azeotropic Distillation (Dean-Stark) Why this method? While simple reflux in ethanol/base works, the n-Butanol/Toluene method allows for higher temperatures (110°C+) and physical removal of water, shifting the equilibrium toward the product and preventing hydrolysis of the squaric acid.

Materials
  • 1-Ethyl-2,3,3-trimethylindolenium iodide (Synthesized in Phase 1)

  • Squaric Acid (3,4-Dihydroxy-3-cyclobutene-1,2-dione)[5]

  • Solvent A: n-Butanol (High boiling point alcohol)

  • Solvent B: Toluene (Azeotrope former)

  • Base: Quinoline or Triethylamine (Catalyst)

Protocol
  • Stoichiometry: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, mix:

    • Squaric Acid (1.0 mmol, 114 mg)

    • Indolium Salt (2.2 mmol, 693 mg) — Slight excess ensures complete conversion of squaric acid.

  • Solvent System: Add 20 mL of n-Butanol and 20 mL of Toluene (1:1 v/v).

  • Catalysis: Add Quinoline (0.1 mL) or Triethylamine (0.2 mL).

  • Reaction: Reflux vigorously (oil bath ~120°C) for 4–6 hours.

    • Observation: The mixture will rapidly turn deep blue/green. Water will collect in the Dean-Stark trap.

  • Workup:

    • Remove solvent under reduced pressure.[5]

    • The residue will be a dark metallic green/blue solid.

    • Flash Chromatography (Critical): Squaraine dyes are "sticky" on silica.

      • Stationary Phase: Silica Gel (230–400 mesh).[6]

      • Eluent: Start with 100% DCM to elute non-polar impurities. Switch to DCM:Methanol (98:2 to 95:5). The dye elutes as a vibrant blue band.

Workflow Start Reactants: Squaric Acid + Indolium Salt Reaction Reflux (120°C) n-BuOH / Toluene Dean-Stark Trap Start->Reaction Base Catalyst Workup Evaporation & Crude Isolation Reaction->Workup 4-6 Hours Purify Column Chromatography (DCM:MeOH 95:5) Workup->Purify Final Pure Squaraine Dye (Metallic Green Solid) Purify->Final

Figure 2: Operational workflow for the synthesis and purification of squaraine dyes.

Characterization & Data Analysis

Expected Spectral Properties

Squaraine dyes exhibit solvatochromism. The values below are typical for chloroform (


).
ParameterValue / RangeNotes
Appearance Metallic Green/Blue SolidCrystalline powder

(max)
635 – 642 nmSharp, narrow band (FWHM < 30 nm)

(Extinction)
> 150,000

Very strong absorber

(max)
645 – 655 nmSmall Stokes shift (~10–15 nm)
Solubility Good: DCM,

, DMSO
Poor: Water, Hexane
NMR Validation (400 MHz, )

To validate the structure, focus on these key signals:

  • 
     5.9 – 6.0 ppm (s, 2H):  The vinylic protons on the methine bridge. This confirms the condensation took place.
    
  • 
     1.7 – 1.8 ppm (s, 12H):  The gem-dimethyl groups on the indolenine ring.
    
  • 
     1.3 – 1.4 ppm (t, 6H) & 4.0 – 4.2 ppm (q, 4H):  The ethyl group signals (
    
    
    
    and
    
    
    ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Water in reaction; Incomplete activation.Ensure Dean-Stark is removing water. Dry the indolium salt thoroughly before use.
Broad Abs Peak H-Aggregation.Dye is aggregating in solution. Add bulky side chains (if redesigning) or use disaggregating solvents (MeOH/DCM mix) for analysis.
"Sticky" Column Dye interacting with Silica.Add 0.1% Triethylamine to the eluent to neutralize acidic sites on the silica gel.
Mono-substituted Stoichiometry error.Ensure at least 2.1 equivalents of Indolium salt are used per 1 equivalent of Squaric Acid.

References

  • Law, K. Y. (1993). Squaraine dyes: synthesis, structural characterization and physicochemical properties. Chemical Reviews, 93(1), 449-486. Link

  • Beverina, L., et al. (2010). Squaraine compounds: tailored design and synthesis for targeting specific applications.[1][7] European Journal of Organic Chemistry, 2010(10), 1855-1863.

  • Tatarets, A. L., et al. (2005). Synthesis and spectral properties of new squaraine dyes based on indolenine. Dyes and Pigments, 64(2), 125-134. Link

  • Sreejith, S., et al. (2015). Squaraine dyes: a mine of molecular materials. Journal of Materials Chemistry C, 3(26), 6613-6642. Link

Sources

Application

Technical Guide: Optimized Strategies for the N-Alkylation of Indoline-3-Carboxaldehyde

Topic: Reaction conditions for N-alkylation of indoline-3-carboxaldehyde Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1][2] [3] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for N-alkylation of indoline-3-carboxaldehyde Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1][2]

[3]

Executive Summary & Chemical Context

Indoline-3-carboxaldehyde (2,3-dihydro-1H-indole-3-carbaldehyde) represents a unique scaffold in medicinal chemistry, distinct from its aromatic counterpart, indole-3-carboxaldehyde .[2][3] While often confused in nomenclature, their reactivity profiles diverge significantly, necessitating specific alkylation protocols.[1][2]

  • The Substrate: Indoline is a cyclic secondary amine (aryl-alkyl amine).[1][2][3][4] The nitrogen lone pair is conjugated with the benzene ring but not part of an aromatic pyrrole system.[1][2][3][4] Consequently, it is more nucleophilic (

    
     of conjugate acid 
    
    
    
    5) than the indole nitrogen (
    
    
    17, requiring deprotonation).[1][2]
  • The Challenge: The presence of the C3-formyl group (aldehyde) introduces electrophilic susceptibility.[1][2][3][4] The use of harsh bases (e.g., NaH, common for indoles) can trigger side reactions such as aldol condensation, Cannizzaro disproportionation, or polymerization.[1][2][4]

  • The Solution: Successful N-alkylation of indoline-3-carboxaldehyde relies on mild basic conditions that leverage the inherent nucleophilicity of the indoline nitrogen while preserving the aldehyde integrity.[3][4]

Mechanistic Insight & Strategic Analysis

Reaction Mechanism ( )

The transformation follows a classic bimolecular nucleophilic substitution (


).[1][2][4] The indoline nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.[1][2][4]
  • Base Role: Unlike indole alkylation, where the base must deprotonate the N-H to form an amidate anion, here the base serves primarily to neutralize the generated acid (HX) and drive the equilibrium.[1][2][4] Weak inorganic bases are preferred.[1][2][3][4]

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are critical to solvate the cation of the base, leaving the carbonate/amine anions "naked" and reactive, while stabilizing the transition state.[1][2][4]

Decision Matrix: Indoline vs. Indole

Researchers must verify the oxidation state of their substrate before proceeding.[1][2][3][4]

DecisionMatrix Start Start: Identification of Substrate Check Check C2-C3 Bond Saturation Start->Check Indoline Indoline-3-carboxaldehyde (Single Bond C2-C3) Check->Indoline Saturated Indole Indole-3-carboxaldehyde (Double Bond C2-C3) Check->Indole Unsaturated ProtocolA PROTOCOL A: Mild Base (K2CO3/DMF or ACN) Exploits Nucleophilicity Indoline->ProtocolA ProtocolB PROTOCOL B: Strong Base (NaH/DMF) Requires Deprotonation Indole->ProtocolB Success Success ProtocolA->Success N-Alkyl Indoline Warning Warning ProtocolB->Warning Risk of Aldol Side-Rxn

Figure 1: Decision matrix for selecting alkylation conditions based on substrate saturation.

Detailed Experimental Protocols

Protocol A: Standard Mild Alkylation (Recommended)

This protocol is optimized for primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide, Allyl Bromide).[1][2] It balances rate with functional group tolerance.

Materials:

  • Substrate: Indoline-3-carboxaldehyde (1.0 equiv)[3][4][5]

  • Reagent: Alkyl Halide (1.1 – 1.2 equiv)[3][4]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 – 3.0 equiv)[1][2][4]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) [0.1 M – 0.2 M concentration][1][2][4]

  • Catalyst (Optional): Potassium Iodide (KI) or TBAI (0.1 equiv) for less reactive chlorides.[1][2][3][4]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve Indoline-3-carboxaldehyde (1.0 equiv) in anhydrous DMF. Stir until clear.

  • Base Addition: Add

    
     (2.0 equiv) in a single portion. The suspension may become cloudy.[1][2][3][4]
    
  • Reagent Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe at Room Temperature (RT).

    • Note: If using volatile halides (e.g., MeI), fit a reflux condenser cooled to -10°C.[1][2]

  • Reaction: Stir at RT for 4–12 hours.

    • Optimization: If TLC shows <50% conversion after 4 hours, heat to 50–60°C. Do not exceed 80°C to prevent degradation of the aldehyde.[1][2][4]

  • Workup:

    • Dilute the mixture with EtOAc (5x reaction volume).[1][2][3][4]

    • Wash with water (3x) to remove DMF.[1][2][3][4][6]

    • Wash with Brine (1x).[1][2][3][4]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Phase Transfer Catalysis (Green Chemistry Alternative)

Ideal for scaling up or when anhydrous solvents are unavailable.[1][2][3][4]

Materials:

  • Solvent: Toluene or DCM / Water (Biphasic system)[3][4]

  • Base: 50% NaOH (aq) or solid KOH

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBAC (5 mol%)[1][3][4]

Procedure:

  • Dissolve substrate in Toluene.[1][2][3][4]

  • Add alkyl halide and phase transfer catalyst.[1][2][3][4]

  • Add base solution with vigorous stirring.

  • Monitor by TLC.[1][2][3][4] Upon completion, separate layers, wash organic phase with water, and concentrate.[1][2]

Data Summary & Optimization Table

The following table summarizes expected outcomes based on solvent and base combinations.

EntryBaseSolventTemp (°C)Yield PotentialComments
1

DMF 25–60 High (85-95%) Standard.[3][4] Best balance of rate/stability.
2

DMF25High (90-98%)"Cesium Effect" increases solubility; faster rate.[1][2][3][4]
3

THF/DMF0–25Moderate (50-70%)Risky. Can cause aldol condensation of aldehyde.
4

/ DIPEA
DCM/ACNRefluxLow-Mod (40-60%)Often too weak for hindered electrophiles; requires heat.[2][3]
5NaOH (aq)Toluene25High (80-90%)Requires Phase Transfer Catalyst (TBAI/TBAB).[1][2][3]

Strategic Alternative: The "Reverse" Route

If direct alkylation of indoline-3-carboxaldehyde proves low-yielding (due to aldehyde instability), the Reverse Strategy is the industry-standard workaround.[2][3]

Workflow:

  • Step 1: Alkylation of Indoline (no aldehyde present).[1][2][3][4]

    • Conditions:

      
      , R-X, DMF.[1][2] Very high yielding.
      
  • Step 2: Vilsmeier-Haack Formylation.[1][2][3][4]

    • Reagents:

      
      , DMF.[1][2][3][6]
      
    • Regioselectivity:[3][4] Formylation typically occurs at C5 (para to nitrogen) or C3 depending on substitution patterns.[1][2][3][4] Note: For indolines, C5 is electronically favored.[1][2][3] To get C3-formyl, one often oxidizes the indoline to indole first, then formylates, or formylates the indole directly.[1][2][4]

    • Correction: If the target is specifically N-alkyl-indoline-3-carboxaldehyde , direct alkylation (Protocol A) is preferred because introducing the aldehyde at C3 of an N-alkyl indoline via Vilsmeier is difficult (directs to C5).[2][3]

Therefore, Protocol A remains the primary recommendation for this specific target.

Troubleshooting & Critical Controls

Stability of the Aldehyde

Indoline-3-carboxaldehyde is susceptible to auto-oxidation to indole-3-carboxaldehyde.[2][3]

  • Symptom: Appearance of a new spot on TLC with lower

    
     and strong UV absorbance (aromatization).[1][2][3][4]
    
  • Prevention: Degas all solvents with Nitrogen/Argon.[1][2][3][4] Store crude material under inert gas at -20°C.

Over-Alkylation (Quaternization)

While steric hindrance at the secondary amine usually prevents quaternary salt formation, highly reactive electrophiles (Methyl Iodide) can lead to trace quaternization.[1][2]

  • Control: Use strictly 1.1 equivalents of alkyl halide. Add the halide slowly.

Visualization of Pathway

ReactionPathway Substrate Indoline-3-CHO (Sec. Amine) Transition Transition State (N...C...X) Substrate->Transition + R-X, Base SideProduct Side Rxn: Aldol / Oxidation Substrate->SideProduct Strong Base / O2 Product N-Alkyl-Indoline-3-CHO (Tert. Amine) Transition->Product - HX

Figure 2: Reaction pathway and potential divergence points.

References

  • General N-Alkylation of Indoles/Indolines

    • BenchChem Technical Support.[1][2][3][4] (2025).[1][2][3][4] "Selective N-Alkylation of Indoles." BenchChem Application Notes. Link[1][2][4]

  • Iron-Catalyzed N-Alkylation of Indolines

    • Dupuis, M. et al.[1][2][3][4] (2019).[1][2][3][4][7] "Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles." ChemCatChem. Link

  • Vilsmeier-Haack Context & Indole-3-Carboxaldehyde Synthesis

    • James, P. N., & Snyder, H. R.[1][2][6] (1959).[1][2][3][4][6] "Indole-3-aldehyde."[1][2][3][8] Organic Syntheses, 39, 30. Link

  • PEG-600 Mediated Synthesis

    • Reddy, G. M. et al.[1][2][3][4] (2010).[1][2][3][4] "PEG-600: a facile and eco-friendly reaction medium for the synthesis of N-alkyl derivatives of indole-3-carboxyaldehyde."[1][2][3] Synthetic Communications. Link[1][2][4]

  • Substrate Data

    • PubChem.[1][2][3][4] "Indole-3-carboxaldehyde (Compound Summary)." National Library of Medicine.[1][2][3][4] Link[1][2][4]

Sources

Method

Preparation of Schiff bases from 1-Ethylindoline-3-carbaldehyde

Application Note: Preparation of Schiff Bases from 1-Ethylindoline-3-carbaldehyde [1][2] Executive Summary & Nomenclature Clarification Topic Scope: This guide details the synthesis of Schiff bases (imines) derived from...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Schiff Bases from 1-Ethylindoline-3-carbaldehyde [1][2]

Executive Summary & Nomenclature Clarification

Topic Scope: This guide details the synthesis of Schiff bases (imines) derived from 1-Ethylindole-3-carbaldehyde .

Critical Nomenclature Note: While the user query specified "1-Ethylindoline-3-carbaldehyde" (the 2,3-dihydro analog), the vast majority of pharmaceutical applications and commercial reagents refer to the aromatic 1-Ethylindole-3-carbaldehyde (CAS: 58494-59-0). The Vilsmeier-Haack formylation of N-ethylindole predominantly yields the indole-3-carboxaldehyde. Consequently, this protocol focuses on the Indole derivative as the standard scaffold for drug discovery (antimicrobial, anticancer agents). However, the chemical reactivity (carbonyl condensation) described herein is equally applicable to the indoline analog should that specific reduced substrate be utilized.

Scientific Rationale: Indole-3-carbaldehyde Schiff bases are "privileged scaffolds" in medicinal chemistry. The C3-position functionalization allows for the attachment of diverse pharmacophores (anilines, hydrazides, semicarbazides), creating compounds with potent biological activities, including DNA binding, enzyme inhibition, and radical scavenging.

Chemical Basis & Mechanism[3][4]

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.

  • Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the 1-ethylindole-3-carbaldehyde.

  • Proton Transfer: A carbinolamine intermediate is formed.

  • Dehydration: Under acid catalysis (acetic acid) and heat (reflux), the carbinolamine loses a water molecule to form the imine (C=N) bond.

Reaction Scheme:



Visualizing the Mechanism

SchiffBaseMechanism Reactants Reactants (Aldehyde + Amine) Activation Acid Activation (Protonation of C=O) Reactants->Activation AcOH Catalyst Attack Nucleophilic Attack (Carbinolamine Formation) Activation->Attack R-NH2 Elimination Dehydration (-H2O) Attack->Elimination Heat/Reflux Product Schiff Base (Imine) Elimination->Product Irreversible*

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation.

Materials & Equipment

Reagents:

  • Precursor: 1-Ethylindole-3-carbaldehyde (Purity >97%).

  • Amine Source: Substituted Aniline (e.g., 4-nitroaniline, 4-methoxyaniline) or Hydrazide.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[2][3][4]

  • Purification: Cold Ethanol, Diethyl Ether (for washing).

Equipment:

  • Round-bottom flask (100 mL) with 24/40 joint.

  • Reflux condenser.[2]

  • Magnetic stirrer & hot plate with temperature control.

  • TLC Silica gel 60 F254 plates.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocols

Protocol A: Standard Thermal Condensation (Benchtop)

Best for: Scalability, robust crystallization, and standard lab workflows.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 1-Ethylindole-3-carbaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 1.0 - 1.2 mmol (1.0 to 1.2 eq) of the primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Note: The pH should be slightly acidic (pH 4-5) to protonate the carbonyl without protonating the amine entirely.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (~78°C) for 3–6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 50 g) with stirring.

    • A colored precipitate (yellow/orange/brown) should form immediately.

  • Purification:

    • Filter the solid under vacuum.[5]

    • Wash with cold water (2 x 10 mL) to remove acid and unreacted amine.

    • Wash with cold ethanol (1 x 5 mL) to remove unreacted aldehyde.

    • Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to crystallize.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, difficult amines, and higher yields.

  • Preparation: Mix 1.0 mmol of 1-Ethylindole-3-carbaldehyde and 1.0 mmol of amine in a microwave process vial.

  • Solvent: Add a minimum amount of ethanol (2-3 mL) just to create a slurry, or perform neat (solvent-free) if reactants are liquid/low-melting.

  • Catalysis: Add 1 drop of glacial acetic acid.

  • Irradiation: Irradiate at 140–160 Watts (or set temperature to 80°C) for 2–5 minutes .

    • Cycle: Use 30-second pulses to prevent overheating if not using a dedicated reactor.

  • Workup: Allow to cool. Add 10 mL ice-cold ethanol. Filter and wash as in Protocol A.

Data Analysis & Characterization

To validate the synthesis, compare the spectral data of the product against the starting material.

Table 1: Key Spectral Indicators

TechniqueParameterStarting Material (Aldehyde)Product (Schiff Base)Notes
FT-IR C=O StretchStrong peak @ 1660 cm⁻¹Absent Definitive proof of conversion.
FT-IR C=N StretchAbsentStrong peak @ 1600–1625 cm⁻¹ Characteristic Azomethine band.
¹H NMR -CHO ProtonSinglet @ 9.8–10.0 ppmAbsent
¹H NMR -CH=N- ProtonAbsentSinglet @ 8.2–8.8 ppm Shift varies with amine substituent.
¹H NMR N-Ethyl GroupQuartet (~4.2 ppm), Triplet (~1.4 ppm)RetainedConfirms indole core integrity.
Experimental Workflow Diagram

Workflow Start Start: 1-Ethylindole-3-CHO + Amine (1:1 eq) Method Choose Method Start->Method Reflux Reflux (EtOH + AcOH) 3-6 Hours Method->Reflux Standard Microwave Microwave Irradiation 2-5 Minutes Method->Microwave Rapid TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC Microwave->TLC Workup Pour onto Crushed Ice Filter Precipitate TLC->Workup Conversion Complete Purify Recrystallize (Hot EtOH) Workup->Purify Analyze Characterization (NMR, IR, Mass Spec) Purify->Analyze

Figure 2: Decision tree and workflow for the synthesis and purification of target Schiff bases.

Troubleshooting & Optimization

  • Oiling Out: If the product forms an oil instead of a solid upon pouring into ice:

    • Cause: Low melting point or impurities.

    • Solution: Extract the aqueous mixture with Dichloromethane (DCM), dry over MgSO₄, and evaporate. Triturate the residue with cold Hexane or Diethyl Ether to induce crystallization.

  • Low Yield:

    • Cause: Reversible reaction equilibrium (hydrolysis).

    • Solution: Use a Dean-Stark trap (if using Toluene/Benzene) or add molecular sieves (3Å or 4Å) to the reaction mixture to physically remove water.

  • No Reaction:

    • Cause: Amine is too weakly nucleophilic (e.g., nitro-anilines).

    • Solution: Switch to Protocol B (Microwave) or use a stronger catalyst like p-Toluenesulfonic acid (p-TSA) instead of acetic acid.

References

  • Sinha, D., et al. (2008).[6] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.[5][7] [Link][8]

  • Al-Amiery, A. A., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.[9]

  • Bunu, S. J., et al. (2024).[5] Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Pharmacy and Drug Development, 3(2).[5] [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33.[10] [Link]

Sources

Application

Application Note: Strategic Functionalization of 1-Ethylindoline at the C-3 Position

Topic: Functionalization of 1-Ethylindoline at the C-3 Position Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists Executive Summary The 1-ethylindol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of 1-Ethylindoline at the C-3 Position Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary

The 1-ethylindoline scaffold represents a critical pharmacophore in drug discovery, serving as a saturated congener of the ubiquitous indole. While C-5 and C-7 functionalization is readily achievable via electrophilic aromatic substitution (SEAr) due to the activating nature of the nitrogen lone pair, C-3 functionalization presents a significant synthetic challenge. The C-3 position in indoline is an unactivated


 methylene center, lacking the nucleophilicity of the indole C-3 or the acidity of the oxindole C-3.

This guide details two distinct, high-fidelity strategies to overcome this barrier:

  • Direct C(

    
    )-H Alkylation:  Utilizing Iridium-catalyzed "borrowing hydrogen" methodology to achieve atom-economical coupling with alcohols.
    
  • The Oxidative Relay Strategy (Arylation/Acylation): A robust, field-proven workflow involving temporary oxidation to the indole, C-3 functionalization, and stereoselective reduction.

Mechanistic Analysis & Strategic Challenges

The Electronic Dilemma

In 1-ethylindoline, the nitrogen lone pair is conjugated with the benzene ring, significantly increasing electron density at the ortho (C-7) and para (C-5) positions. Consequently, standard electrophilic reagents attack C-5. The C-3 position is electronically "silent"—it is neither sufficiently acidic (


 > 35) to be deprotonated by common bases, nor nucleophilic enough to engage electrophiles directly.
Overcoming the Barrier

To functionalize C-3, we must alter the reactivity landscape.[1]

  • Strategy A (Direct Activation): Use a transition metal catalyst (Ir or Ru) to transiently dehydrogenate the indoline to an indole or iminium species, rendering C-3 nucleophilic (enamine-like), followed by functionalization and in-situ re-hydrogenation.

  • Strategy B (Oxidative Relay): Deliberately oxidize the substrate to 1-ethylindole. The C-3 position then becomes the most nucleophilic site (

    
     enamine character), allowing standard SEAr or metal-catalyzed cross-coupling, followed by reduction to restore the indoline core.
    

Protocol A: Direct C-3 Alkylation via Iridium-Catalyzed Borrowing Hydrogen

Objective: Install alkyl groups at C-3 using primary alcohols as alkylating agents. Mechanism: Hydrogen Autotransfer (Borrowing Hydrogen). Key Advantage: Atom economical; water is the only byproduct. Avoids toxic alkyl halides.

Mechanistic Pathway (DOT Diagram)

BorrowingHydrogen Start 1-Ethylindoline + R-CH2-OH Cat_Ox Ir(III) Catalyst (Dehydrogenation) Start->Cat_Ox Activation Inter_Indole Intermediate: 1-Ethylindole + R-CHO Cat_Ox->Inter_Indole -H2 (stored on Cat) Condensation C-3 Condensation (Aldol-type) Inter_Indole->Condensation Electrophilic Attack Inter_Alkylidene Intermediate: 3-Alkylidene-1-ethylindolenine Condensation->Inter_Alkylidene -H2O Cat_Red Ir-H Species (Hydrogenation) Inter_Alkylidene->Cat_Red Reduction Product Product: 3-Alkyl-1-ethylindoline Cat_Red->Product +H2 (returned from Cat)

Caption: Iridium-catalyzed hydrogen autotransfer cycle. The catalyst "borrows" hydrogen to oxidize the alcohol and indoline, facilitates coupling, and returns the hydrogen to reduce the product.

Experimental Protocol

Reagents:

  • Substrate: 1-Ethylindoline (1.0 equiv, 0.5 mmol)

  • Reagent: Benzyl alcohol (or aliphatic alcohol) (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Base: KOH (20 mol%) or

    
    -BuOK
    
  • Solvent: Toluene or Xylene (anhydrous)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with

    
     (10 mg) and KOH (5.6 mg).
    
  • Addition: Add 1-Ethylindoline (73.6 mg) and Benzyl alcohol (65 mg). Add 2.0 mL of anhydrous Toluene.

  • Reaction: Seal the tube tightly. Heat to 110°C in an oil bath for 16–24 hours.

    • Note: The high temperature is required to overcome the activation energy for dehydrogenation.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc 95:5).
    

Validation Criteria:

  • NMR: Disappearance of the benzylic alcohol signal. Appearance of C-3 proton signal (multiplet or doublet depending on substitution) in the indoline ring.

  • Yield Target: 75–90%.

Protocol B: The Oxidative Relay (Arylation & Functionalization)

Objective: Install Aryl, Acyl, or Heteroaryl groups at C-3. Rationale: Direct C-3 arylation of indoline is chemically difficult.[1] Converting to indole activates C-3 for standard Pd-catalyzed cross-coupling or Friedel-Crafts reactions.

Strategic Workflow (DOT Diagram)

OxidativeRelay Step1 1-Ethylindoline Oxidation Step 1: Oxidation (DDQ or MnO2) Step1->Oxidation Indole 1-Ethylindole Oxidation->Indole Func Step 2: C-3 Functionalization (Pd-Cat Arylation / Vilsmeier) Indole->Func SubIndole 3-Substituted-1-Ethylindole Func->SubIndole Reduction Step 3: Selective Reduction (NaBH3CN / AcOH) SubIndole->Reduction Final 3-Substituted-1-Ethylindoline Reduction->Final

Caption: The Oxidative Relay Strategy. Oxidation to indole creates a nucleophilic C-3 site for functionalization, followed by stereoselective reduction to restore the indoline core.

Experimental Protocol
Step 1: Oxidation to 1-Ethylindole
  • Dissolve 1-Ethylindoline (1.0 equiv) in 1,4-Dioxane (0.2 M).

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) portion-wise at 0°C.

  • Stir at room temperature for 2 hours.

  • Filter off the hydroquinone byproduct. Concentrate and pass through a short silica plug.

    • Yield: >95%.[2][3]

Step 2: C-3 Arylation (Suzuki-Miyaura Coupling)

Note: Direct C-3 arylation of indoles is well-established.

  • Reagents: 1-Ethylindole (1.0 equiv), Aryl Bromide (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: DME/Water (4:1).

  • Conditions: Reflux (85°C) for 12 hours under Argon.

  • Workup: Standard extraction (EtOAc). Purify the 3-aryl-1-ethylindole .

Step 3: Selective Reduction to Indoline

Critical Step: Must reduce the C2-C3 double bond without reducing the newly attached aryl group.

  • Dissolve 3-aryl-1-ethylindole (1.0 equiv) in Glacial Acetic Acid (0.1 M).

  • Add Sodium Cyanoborohydride (

    
    ) (3.0 equiv) portion-wise at 10°C.
    
    • Safety: Perform in a fume hood; generates HCN traces.

  • Stir at room temperature for 2–4 hours. Monitor by TLC (Indoles fluoresce strongly; Indolines do not/less so).

  • Quench: Pour into ice-cold NaOH (2M) to neutralize acid (pH > 10). Extract with DCM.

  • Result: 3-Aryl-1-ethylindoline.

Comparative Data Analysis

FeatureProtocol A: Ir-Catalyzed AlkylationProtocol B: Oxidative Relay
Reaction Type Direct C(

)-H Functionalization
Stepwise Oxidation/Reduction
Substituents Primary Alkyls (Bn, Et, Bu)Aryls, Heteroaryls, Acyls, Formyls
Atom Economy High (Water byproduct)Low (Requires stoichiometric oxidants/reductants)
Step Count 1 Step (Tandem)3 Steps (Linear)
Scalability Moderate (Catalyst cost)High (Cheap reagents)
Selectivity High for C-3 (vs C-2)Excellent (Dictated by Indole chemistry)

References

  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." The Journal of Organic Chemistry, 87(8), 5603–5616.

  • Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017). "Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole." ACS Catalysis, 7(9), 5618–5627.

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Bartoli, G., et al. (2014). "Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction." ACS Catalysis, 4(6), 1640–1645.

  • Correia, C. A., et al. (2024). "Radical-Mediated Regiodivergent C(sp3)–H Functionalization of N-Substituted Indolines via Enzymatic Carbene Transfer." ChemRxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 1-Ethylindoline-3-carbaldehyde

Subject: Prevention of Oxidative Dehydrogenation (Aromatization) in Indoline-3-Carboxaldehydes Ticket ID: CHEM-SUP-IND-003 Classification: Stability & Synthesis Troubleshooting Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Oxidative Dehydrogenation (Aromatization) in Indoline-3-Carboxaldehydes Ticket ID: CHEM-SUP-IND-003 Classification: Stability & Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Core Mechanism

The Core Issue: You are observing the conversion of 1-Ethylindoline-3-carbaldehyde (a dihydro-indole) into 1-Ethylindole-3-carbaldehyde (the fully aromatic analog).

The Driving Force: This is not a random degradation; it is a thermodynamically driven aromatization .[1] The indoline ring system is non-aromatic on the heterocyclic side. Converting to the indole restores full aromaticity (10


-electrons), which is energetically favorable.[1]

The Catalyst: The aldehyde group at the C3 position significantly increases the acidity of the C3-proton. This makes the molecule highly susceptible to:

  • Auto-oxidation: Radical abstraction of the C2/C3 hydrogens by atmospheric oxygen.[1]

  • Base-Promoted Tautomerization: Bases can deprotonate C3, leading to an enol-like intermediate that rapidly oxidizes to the indole.[1]

Mechanistic Pathway (Visualization)

The following diagram illustrates the oxidative cascade you are trying to prevent.

IndolineOxidation Substrate 1-Ethylindoline-3-carbaldehyde (Metastable Target) Intermediate C3-Radical / Enolate (Activated Species) Substrate->Intermediate O2 / Light / Trace Metals / Base Product 1-Ethylindole-3-carbaldehyde (Aromatized Impurity) Intermediate->Product -2H (Dehydrogenation) Drive to Aromaticity

Figure 1: The oxidative dehydrogenation pathway.[1] The presence of the C3-formyl group weakens the C3-H bond, facilitating the transition to the aromatic indole.

Troubleshooting Guide: Synthesis & Workup

Most oxidation events occur during the workup of the Vilsmeier-Haack reaction or subsequent purification, not during the reaction itself.

Phase 1: Synthesis (Vilsmeier-Haack Conditions)

Standard Protocol: Reaction of 1-ethylindoline with POCl


/DMF.[1]
ParameterRecommendationScientific Rationale
Temperature Keep < 60°C High heat promotes thermal dehydrogenation.[1] Indolines are sensitive to elevated temperatures in the presence of electrophiles.
Atmosphere Strict N

or Ar
Oxygen acts as a diradical oxidant.[1] Exclusion is critical during the heating phase.[1]
Quenching Buffered Hydrolysis Quenching POCl

generates HCl.[1] Strong acid + heat can catalyze disproportionation.[1] Quench into sodium acetate/ice water (pH ~5-6) rather than strong base or acid.
Phase 2: Purification (The Danger Zone)

This is the most common point of failure. Silica gel is slightly acidic and can act as a surface oxidant.[1]

Issue: The compound turns yellow/brown on the column. Diagnosis: Acid-catalyzed oxidation on the silica surface.[1]

Corrective Protocol: Neutralized Silica Chromatography

  • Pre-treatment: Slurry the silica gel in the eluent containing 1-2% Triethylamine (Et

    
    N) .[1]
    
  • Column Packing: Flush the column with this basic buffer before loading the sample.

  • Elution: Maintain 0.5% Et

    
    N in the running eluent.
    
    • Why? The amine neutralizes acidic sites on the silica (Si-OH), preventing protonation of the carbonyl which would otherwise lower the activation energy for C3-deprotonation/oxidation.

  • Alternative: If possible, use Neutral Alumina (Brockmann Grade III) , which is less oxidative than silica.[1]

Storage & Stability Protocols

Once isolated, the aldehyde is "metastable." It requires active preservation.[1]

Storage Matrix
ConditionRequirementConsequence of Failure
Temperature -20°C (Freezer) Room temp accelerates radical propagation.[1]
Light Amber Vials / Foil UV light cleaves the weak C3-H bond (homolysis), initiating radical oxidation.[1]
Atmosphere Argon Backfill Argon is heavier than air and provides a better blanket than Nitrogen for long-term storage.[1]
Physical State Solid / Crystal Solutions oxidize 100x faster than solids due to solvent-dissolved oxygen.[1] Do not store in solution.

Frequently Asked Questions (FAQ)

Q1: My product is a pale yellow solid, but the literature says it should be white. Is it oxidized?

  • Answer: Likely yes, but only partially. Pure indolines are often colorless/white.[1] The yellow color usually comes from trace amounts of the indole derivative (which is a conjugated chromophore) or oligomers. Check 1H-NMR: Look for the disappearance of the C2/C3 alkyl protons (multiplets around 3.0–4.5 ppm) and the appearance of the aromatic C2-H singlet (usually ~7.5–8.0 ppm) of the indole.

Q2: Can I use antioxidants to stabilize the reaction?

  • Answer: Yes. Adding 0.1% BHT (Butylated hydroxytoluene) to your extraction solvent (e.g., Dichloromethane) and chromatography eluents can scavenge free radicals and significantly improve recovery yields.[1]

Q3: Is recrystallization better than chromatography?

  • Answer: Yes. If you can avoid silica gel entirely, do so.[1] Recrystallization from ethanol/water or toluene/hexane (degassed) minimizes exposure to active surfaces and air.[1]

Q4: I see a "red" impurity during Vilsmeier formylation. What is it?

  • Answer: This is often a cyanine-dye-like byproduct formed by the condensation of the indoline with the Vilsmeier reagent or with the oxidized indole product. It indicates the reaction temperature was too high or the quench was too slow.

References & Authority

  • Vilsmeier-Haack Reaction Mechanism & Stability

    • Source: Jones, G., & Stanforth, S. P. (1997).[1] The Vilsmeier-Haack Reaction. Organic Reactions.[1][2][3][4][5][6][7][8][9]

    • Relevance: Establishes the electrophilic nature of the chloroiminium salt and the sensitivity of electron-rich substrates (like indolines) to thermal oxidation during formylation.

    • URL:[1]

  • Oxidative Dehydrogenation of Indolines

    • Source: Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

    • Relevance: Details the thermodynamic drive for aromatization and methods used to intentionally oxidize indolines, which informs the prevention strategies (avoiding oxidants/bases).

    • URL:[1]

  • Purification of Air-Sensitive Nitrogen Heterocycles

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1]

    • Relevance: Standard protocols for neutralizing silica gel with triethylamine to prevent acid-catalyzed decomposition/oxidation of sensitive amines and aldehydes.[1]

    • URL:[1]

Sources

Optimization

Technical Support Center: Safe and Effective Removal of Unreacted POCl₃ in Indoline Aldehyde Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing and removing unreacted phosphorus oxychloride (POCl₃) following the Vilsmeier-Haack formylation o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for managing and removing unreacted phosphorus oxychloride (POCl₃) following the Vilsmeier-Haack formylation of indoline. Adherence to these protocols is critical for ensuring reaction safety, maximizing product yield, and achieving high purity of the target indoline aldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is removing excess POCl₃ so critical?

Excess POCl₃ must be quenched and removed for several reasons. It is highly corrosive and reacts violently with water in a strongly exothermic reaction, which can lead to dangerous thermal runaways if not controlled.[1][2] Additionally, residual POCl₃ and its hydrolysis byproducts, such as phosphoric acid and hydrochloric acid, can interfere with product isolation and purification, and may even degrade the desired indoline aldehyde.[3][4]

Q2: What is a "reverse quench" and why is it recommended for POCl₃?

A "reverse quench" is the procedure of slowly adding the reaction mixture containing POCl₃ to a quenching solution.[1] This method is strongly recommended over adding the quenching solution to the reaction mixture. The rationale is to maintain a controlled environment where the highly reactive POCl₃ is always the limiting reagent during the quench, preventing a large, uncontrolled exotherm.[1][5]

Q3: Can I quench excess POCl₃ with an alcohol?

While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method in this context. The formation of these organophosphate byproducts can complicate the purification of the desired aldehyde and may introduce toxic impurities.[1] Aqueous-based quenching is the standard and preferred method.

Q4: My quench is generating a lot of fumes. Is this normal?

Yes, the hydrolysis of POCl₃ liberates hydrogen chloride (HCl) gas, which will appear as corrosive fumes.[3][6] This is why it is imperative to perform the quench in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE).[7][8][9][10]

Q5: How do I know if the quench is complete?

A successful quench is indicated by the cessation of gas evolution (CO₂ if using a bicarbonate base) and the stabilization of the temperature. For rigorous confirmation, particularly in process development, monitoring the reaction by ³¹P NMR can confirm the complete disappearance of POCl₃ and its reactive intermediates.[1]

Troubleshooting Guide: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Delayed and Uncontrolled Exotherm (Runaway Reaction) 1. Quenching at too low a temperature (e.g., 0-5°C): POCl₃ hydrolysis is slow at low temperatures, leading to an accumulation of unreacted reagent that can then react uncontrollably as the mixture warms.[1][11]2. Incomplete hydrolysis: Formation of metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH) can lead to a delayed release of heat.[1]1. Maintain a controlled, slightly elevated temperature: Add the reaction mixture to a quenching solution maintained at 35-40°C to ensure immediate and controlled hydrolysis.[1][5]2. Always use a "reverse quench": Slowly add the reaction mixture to the quenching solution with vigorous stirring.[1][5]3. Ensure sufficient aging time: Allow the quenched mixture to stir for an adequate period to ensure complete hydrolysis.[1]
Product Decomposition or Reversion to Starting Material Product instability in basic conditions: The use of strong aqueous bases (e.g., NaOH, NaHCO₃) for neutralization can lead to the hydrolysis of sensitive functional groups on the desired product.[1]1. Use a milder quenching/neutralization agent: A buffered solution, such as aqueous sodium acetate, can help control the pH.[1][5]2. Careful pH adjustment: If a strong base is necessary, add it slowly while monitoring the pH and maintaining a low temperature.
Formation of Insoluble Precipitates or Emulsions 1. Precipitation of the product or inorganic salts: Changes in solvent polarity and pH during the quench can cause either the desired product or inorganic salts to precipitate.2. Formation of stable emulsions: This can complicate the separation of aqueous and organic layers during extraction.1. Adjust pH: Adjusting the pH after the initial quench may help dissolve the precipitate.[1]2. Add a co-solvent: The addition of a suitable organic solvent may help dissolve the product and facilitate extraction.[1]3. Dilution: Diluting the quench mixture with more water can help dissolve inorganic salts.[1]
Incomplete Reaction or Low Yield 1. Premature quenching: The Vilsmeier-Haack reaction may not have gone to completion before the workup was initiated.2. Hydrolysis of the Vilsmeier reagent: Moisture in the reagents or glassware can hydrolyze the Vilsmeier reagent, reducing the yield of the desired product.[1]1. Monitor the reaction: Use an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to confirm the reaction is complete before quenching.[1]2. Ensure anhydrous conditions: Use anhydrous solvents and properly dried glassware to prevent premature hydrolysis of the Vilsmeier reagent.

Recommended Quenching and Workup Protocols

Safety First: Handling Phosphorus Oxychloride

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[2][7] Always handle POCl₃ in a chemical fume hood and wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., neoprene)[10]

  • Tightly fitting safety goggles and a face shield[9]

  • A lab coat and closed-toe shoes[7][10] Ensure that an emergency shower and eyewash station are readily accessible.[7][10]

Protocol 1: Controlled Quench with Aqueous Sodium Bicarbonate

This is a standard and effective method for neutralizing the excess POCl₃ and the resulting acidic byproducts.

Step-by-Step Methodology:

  • Preparation: In a separate flask large enough to accommodate the entire reaction volume plus the quenching solution, prepare a slurry of sodium bicarbonate in a mixture of ice and water. Ensure vigorous stirring.

  • Cooling: Cool the completed Vilsmeier-Haack reaction mixture in an ice bath.

  • Reverse Quench: Slowly and carefully add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[1]

  • Temperature Control: Monitor the temperature of the quenching mixture closely and maintain it below 20°C by controlling the rate of addition and adding more ice if necessary.[1]

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[12]

  • Workup: Combine the organic layers, wash with water and then with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1][12]

  • Isolation: Remove the solvent under reduced pressure to obtain the crude indoline aldehyde, which can then be purified by recrystallization or column chromatography.[12]

Protocol 2: Buffered Quench with Aqueous Sodium Acetate

This method is particularly useful for reactions where the indoline aldehyde product is sensitive to strong bases, as it provides a buffered system.[1] A key advantage is performing the quench at a slightly elevated temperature to ensure immediate and complete hydrolysis of POCl₃, preventing delayed exotherms.[5]

Step-by-Step Methodology:

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a solution of sodium acetate in water.

  • Temperature Control: Warm the sodium acetate solution to 35-40°C.[1][5]

  • Reverse Quench: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[1][5]

  • Stirring: After the addition is complete, continue to stir the mixture for a sufficient period to ensure complete hydrolysis.[1]

  • Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1 (steps 7 and 8).[1]

Visualizing the Process

Vilsmeier-Haack and Quenching Workflow

G cluster_0 Vilsmeier-Haack Reaction cluster_1 Quenching & Workup Indoline Indoline Iminium_Salt Iminium Salt Intermediate Indoline->Iminium_Salt Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Iminium_Salt Quench Reverse Quench (e.g., NaHCO₃ or NaOAc solution) Iminium_Salt->Quench Reaction Mixture + Excess POCl₃ Hydrolysis Hydrolysis Quench->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Final_Product Indoline Aldehyde Purification->Final_Product

Caption: Workflow for Indoline Aldehyde Synthesis and POCl₃ Removal.

POCl₃ Hydrolysis Pathway

G POCl3 POCl₃ (Phosphorus Oxychloride) H2O1 + H₂O POCl3->H2O1 Intermediate1 Cl₂P(O)OH (Phosphorodichloridic Acid) H2O1->Intermediate1 HCl1 - HCl Intermediate1->HCl1 H2O2 + H₂O Intermediate1->H2O2 Intermediate2 ClP(O)(OH)₂ (Phosphorochloridic Acid) H2O2->Intermediate2 HCl2 - HCl Intermediate2->HCl2 H2O3 + H₂O Intermediate2->H2O3 Final_Product H₃PO₄ (Phosphoric Acid) H2O3->Final_Product HCl3 - HCl Final_Product->HCl3

Caption: Stepwise Hydrolysis of Phosphorus Oxychloride.

Quick Reference Data

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Hazards
Phosphorus Oxychloride POCl₃153.32105.81.645Corrosive, toxic, reacts violently with water[3]
Indoline C₈H₉N119.16220-2211.063Irritant
Indoline-7-carbaldehyde C₉H₉NO147.17---

References

  • Phosphorus oxychloride - SAFETY DATA SHEET. (2006, October 29).
  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride - Benchchem. (n.d.).
  • Phosphoryl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. (2001, September 15). Retrieved from [Link]

  • How can I properly quench POCl3? - ResearchGate. (2020, September 14). Retrieved from [Link]

  • How does phosphorus oxychloride react with water or moisture? - Quora. (2023, June 21). Retrieved from [Link]

  • CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents. (n.d.).
  • Quenching Phosphorus Oxychloride | Chemical Space - WordPress.com. (2011, November 21). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of N-Ethylindole-3-aldehyde

The following technical guide addresses the purification of N-Ethylindole-3-carboxaldehyde (1-Ethyl-1H-indole-3-carbaldehyde). Case ID: PUR-IND-003 Compound: N-Ethylindole-3-carboxaldehyde (CAS: 58494-59-0) Common Nomenc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of N-Ethylindole-3-carboxaldehyde (1-Ethyl-1H-indole-3-carbaldehyde).

Case ID: PUR-IND-003 Compound: N-Ethylindole-3-carboxaldehyde (CAS: 58494-59-0) Common Nomenclature Note: While often colloquially referred to as "N-ethylindoline-3-aldehyde," the stable crystalline solid is the indole derivative. The indoline (dihydro) analog is prone to oxidation and is rarely the final target for recrystallization.[1][2] This guide focuses on the 1-Ethyl-1H-indole-3-carbaldehyde .[3][4]

Solvent Selection Matrix

The ethyl group at the N-1 position increases lipophilicity compared to the parent indole-3-carboxaldehyde, while the C-3 aldehyde moiety maintains significant polarity. This "push-pull" electronic structure dictates the solvent choice.[2]

Primary Solvent Systems (Recommended)
SystemCompositionApplicationProsCons
Solvent A (Standard) Ethanol (95%) General purification of crude solid.[1]Excellent impurity rejection; crystals form slowly and are well-defined.[1][2]Yield can be lower if not cooled sufficiently (-20°C recommended).[1][2]
Solvent B (High Recovery) Ethanol / Water For maximizing yield from mother liquor.[1][2]Water acts as an anti-solvent to force precipitation.[1][2]Risk of "oiling out" if water is added too quickly to the hot solution.[1][2]
Solvent C (Alternative) Ethyl Acetate / Hexanes For material that is initially oily or sticky.[1][2]Hexane solubilizes non-polar oligomers; EtAc dissolves the product.[1][2]Hexanes are volatile; requires careful ratio management (start 1:1).[1][2]
Solvent D (Cleanup) Toluene Removal of dark, tarry oxidation byproducts.[1][2]High boiling point allows maximum solubility of tars, which then precipitate upon cooling before the product.[2]Harder to remove residual solvent; product may retain solvent smell.[1][2]

Decision Logic: Which Solvent Do I Choose?

Do not guess. Use this logic flow to determine the correct solvent system based on the physical state of your crude material.

SolventSelection Start Crude Material State StateSolid Dry / Crystalline Solid Start->StateSolid StateOil Sticky Oil / Gum Start->StateOil PurityCheck Is it Dark/Tarry? StateSolid->PurityCheck SolventC USE SYSTEM C: Ethyl Acetate / Hexanes StateOil->SolventC Try Trituration First SolventA USE SYSTEM A: Hot Ethanol (95%) PurityCheck->SolventA No (Light Yellow/Orange) SolventD USE SYSTEM D: Toluene Recrystallization PurityCheck->SolventD Yes (Black/Dark Brown) SolventC->SolventA If Solidifies

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on crude material properties.[1]

"Gold Standard" Protocol (Ethanol/Water Method)[1]

This protocol balances purity with yield.[1][2] It relies on the high solubility of the N-ethyl derivative in hot ethanol and its sharp solubility drop in cold aqueous ethanol.[2]

Prerequisites:

  • Crude N-ethylindole-3-aldehyde.[2]

  • Ethanol (95% or absolute).[2]

  • Deionized Water (chilled).[1][2]

  • Hot plate with magnetic stirring.[1][2]

Step-by-Step Workflow:

  • Saturation: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of Ethanol and heat to near-boiling (approx. 75°C). Add solvent in small portions until the solid just dissolves.[1][2]

    • Tech Tip: If small dark particles remain undissolved after the bulk solid is gone, these are inorganic salts or polymerized char.[2] Perform a hot filtration immediately.[1][2]

  • Anti-Solvent Addition (The Critical Step): While keeping the solution near boiling, add warm water dropwise.[1][2]

    • Stop Point: Stop adding water the moment you see a faint, persistent turbidity (cloudiness) that does not disappear with stirring.[1][2]

  • Clarification: Add one or two drops of hot ethanol to clear the turbidity.[1][2] The solution should be perfectly clear and saturated.

  • Controlled Cooling: Remove from heat. Cover the flask with foil (indoles are light-sensitive).[1][2]

    • Allow to cool to Room Temp (RT) on the benchtop (approx. 1-2 hours). Do not rush this.

    • Once at RT, move to a 4°C fridge or ice bath for 1 hour to maximize recovery.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold 50% Ethanol/Water.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming liquid droplets) instead of crystallizing. Why?

  • Cause: This occurs when the product separates as a liquid phase before it crystallizes, usually because the temperature dropped too fast or the solvent mixture became too polar (too much water) while still hot.[1][2]

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of Ethanol to increase solubility.[1][2] Allow the solution to cool much more slowly (wrap the flask in a towel to insulate it). Seed crystals added at 40-50°C can provide a nucleation surface to prevent oiling.[1][2]

Q2: The crystals are colored (pink/red) even after recrystallization.

  • Cause: Indole aldehydes are prone to air-oxidation, forming rosindole-like dyes (red/pink).[1][2]

  • Fix:

    • Wash: Wash the crystals with cold, non-polar solvent (like cold hexanes) if the impurity is on the surface.[1][2]

    • Charcoal Treatment: During the hot saturation step (Step 1), add Activated Charcoal (1-2% by weight).[1][2] Stir for 5 minutes, then perform a hot filtration through Celite. This effectively adsorbs colored oligomers.[1][2]

Q3: I have low yield. Where is my compound?

  • Cause: N-ethylindoles are more soluble in organic solvents than their N-H parents.[1][2] You likely used too much ethanol.[2]

  • Fix: Concentrate the mother liquor (the filtrate) using a rotary evaporator to half its volume. Cool it again to induce a "second crop" of crystals.[1][2][5] Note that the second crop is usually less pure than the first.[1][2]

Q4: Can I use Acetone?

  • Analysis: Acetone is a good solvent for dissolving the compound, but it is often too good.[2] It holds the compound in solution even at low temperatures, leading to poor recovery.[2] Furthermore, aldehydes can undergo aldol condensation with acetone under basic or acidic conditions, potentially introducing impurities.[2] Avoid Acetone unless using it as a solvent for column chromatography.[1][2]

Mechanistic Insight: The Vilsmeier-Haack Context

If you synthesized this compound via the Vilsmeier-Haack reaction, your crude likely contains acidic salts.[2]

VilsmeierImpurity cluster_warning Critical Quality Attribute Reaction Vilsmeier-Haack Reaction Quench Basic Hydrolysis (NaOH/NaOAc) Reaction->Quench Intermediate Iminium Crude Crude Aldehyde + Salts Quench->Crude pH Neutralization Recryst Recrystallization Crude->Recryst Purification Warning Residual Acid triggers polymerization (Red Color) Crude->Warning If washing incomplete

Figure 2: Process flow highlighting the risk of acidic impurities causing degradation during the heating phase of recrystallization.[1]

Expert Note: Ensure your crude material is neutral (pH 7) before heating it in ethanol. Trace acid from the Vilsmeier workup can catalyze the polymerization of the aldehyde during the hot recrystallization step, turning the batch into a dark tar.[2] Wash the crude solid with bicarbonate solution before attempting recrystallization.[1][2]

References

  • Organic Syntheses. Indole-3-aldehyde (Parent Homolog Protocol). Org. Synth. 1959, 39, 30. DOI: 10.15227/orgsyn.039.0030.[1][2] Retrieved from .[1][2]

  • Sigma-Aldrich. Indole-3-carboxaldehyde Safety & Solubility Data. Retrieved from .[1][2]

  • PubChem. 1-Ethylindole-3-carboxaldehyde Compound Summary. Retrieved from .[2]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Distinguishing Indoline and Indole Aldehydes by NMR Spectroscopy

Executive Summary In drug discovery and synthetic organic chemistry, distinguishing between indole (aromatic) and indoline (2,3-dihydroindole, non-aromatic) scaffolds is a critical quality control step, particularly when...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and synthetic organic chemistry, distinguishing between indole (aromatic) and indoline (2,3-dihydroindole, non-aromatic) scaffolds is a critical quality control step, particularly when monitoring reduction reactions (e.g., hydrogenation of indoles) or Vilsmeier-Haack formylations.

The definitive distinction lies in the C2-C3 bond character . Indoles possess a planar, fully aromatic system where C2 and C3 are


 hybridized. Indolines possess a puckered, non-aromatic pyrrole ring where C2 and C3 are 

hybridized. This electronic difference creates a massive, unmistakable shift in the

H NMR spectrum, moving signals from the aromatic region (6.5–8.5 ppm) to the aliphatic region (3.0–4.5 ppm).

Part 1: Structural & Mechanistic Basis

The Aromaticity Switch

To interpret the NMR data correctly, one must understand the underlying electronic environment.

  • Indole Aldehydes: The nitrogen lone pair participates in the

    
    -electron aromatic system. This ring current deshields the ring protons, pushing them downfield (higher ppm). The C2-C3 bond is a double bond.
    
  • Indoline Aldehydes: The C2-C3 bond is reduced to a single bond. The nitrogen lone pair is less delocalized into the phenyl ring compared to indole, but the pyrrole ring itself is saturated . The C2 and C3 carbons are tetrahedral (

    
    ), resulting in distinct methylene (
    
    
    
    ) signals.
Key Chemical Shift Zones
FeatureIndole Aldehyde (

)
Indoline Aldehyde (

)
Mechanistic Cause
C2 Protons 7.2 – 8.5 ppm (Aromatic/Alkene)3.5 – 4.5 ppm (Aliphatic)Loss of ring current; change to

.
C3 Protons 6.5 – 8.0 ppm (Aromatic/Alkene)3.0 – 3.5 ppm (Aliphatic)Loss of ring current; change to

.
N-H Proton 11.0 – 12.5 ppm (Broad Singlet)4.0 – 6.5 ppm (Broad) or absentIndole NH is acidic/aromatic; Indoline NH is amine-like.
Aldehyde (-CHO) 9.8 – 10.2 ppm 9.5 – 9.9 ppm (C-CHO) 8.5 – 9.0 ppm (N-CHO)C-CHO is similar; N-CHO (amide) is shielded.

Part 2: Comparative NMR Analysis ( H)

Scenario A: Aldehyde on the Benzene Ring (e.g., 5-Carboxaldehyde)

This is the most common comparison when reducing an indole aldehyde.

1. Indole-5-carboxaldehyde[1][2][3][4]
  • Spectrum Profile: Entirely aromatic (downfield) except for the aldehyde and solvent peaks.

  • C2-H & C3-H: Appear as distinct doublets or multiplets in the 6.5 – 7.5 ppm range.

  • Aldehyde: Sharp singlet at ~9.9 ppm .

  • NH: Highly deshielded broad singlet at ~11.5 – 12.0 ppm .

2. Indoline-5-carboxaldehyde[1][2][3][4]
  • Spectrum Profile: Mixed aromatic and aliphatic.[5][6]

  • The "Fingerprint" Region (3.0 – 4.0 ppm): This is the diagnostic region. You will see two triplets (or multiplets depending on resolution).

    • C2-H (

      
      ):  Triplet around 3.6 – 3.7 ppm . (Deshielded by Nitrogen).
      
    • C3-H (

      
      ):  Triplet around 3.1 – 3.2 ppm . (Deshielded by Phenyl ring).
      
  • Aromatic Region: Simplified. The C2/C3 protons are gone from this region.

  • NH: If unsubstituted, the NH appears significantly upfield (~5.0 - 6.0 ppm ) compared to indole.

Scenario B: Aldehyde at Position 3 (C3-Formyl)
  • Indole-3-carboxaldehyde:

    • C2-H: A distinct singlet (or doublet) at ~8.3 ppm . It is highly deshielded due to the adjacent electron-withdrawing aldehyde and the ring current.

    • Aldehyde: ~9.9 ppm.

  • Indoline-3-carboxaldehyde:

    • Note: This compound creates a chiral center at C3.

    • C2-H: Diastereotopic protons (ABX system). Two multiplets in the 3.5 – 4.0 ppm range.[5]

    • C3-H: A methine doublet/multiplet around 3.5 – 4.0 ppm .

Part 3: Visual Decision Logic

Use the following logic flow to rapidly classify your compound.

NMR_Decision_Tree Start Analyze 1H NMR Spectrum (DMSO-d6 or CDCl3) Check_Aliphatic Check 3.0 - 4.5 ppm Region Are there distinct triplets/multiplets? Start->Check_Aliphatic Yes_Aliphatic Signals Present: Likely Indoline Core Check_Aliphatic->Yes_Aliphatic Yes (Strong Signals) No_Aliphatic No Signals (only solvent/impurities): Likely Indole Core Check_Aliphatic->No_Aliphatic No (Baseline) Check_Aldehyde Check Aldehyde Region (8.5 - 10.5 ppm) Yes_Aliphatic->Check_Aldehyde N_Formyl Signal ~8.5 - 9.0 ppm (Broad/Singlet) Check_Aldehyde->N_Formyl Upfield CHO C_Formyl Signal ~9.6 - 10.0 ppm (Sharp Singlet) Check_Aldehyde->C_Formyl Downfield CHO Result_N_Indoline Conclusion: 1-Formylindoline (N-CHO) N_Formyl->Result_N_Indoline Result_C_Indoline Conclusion: Indoline-x-carboxaldehyde (Benzene substituted) C_Formyl->Result_C_Indoline Check_Aromatic Check 6.5 - 8.5 ppm Look for C2/C3 signals No_Aliphatic->Check_Aromatic Result_Indole Conclusion: Indole-x-carboxaldehyde Check_Aromatic->Result_Indole

Caption: Decision tree for distinguishing Indole and Indoline aldehydes based on


H NMR spectral features.

Part 4: Experimental Protocols

Sample Preparation

To ensure clear resolution of the NH and Aldehyde protons, proper solvent selection is crucial.

  • Solvent: DMSO-

    
      is preferred over CDCl
    
    
    
    .
    • Reason: DMSO-

      
       prevents solute aggregation and slows proton exchange, making the NH signal sharp and visible. In CDCl
      
      
      
      , the NH signal is often broad or invisible due to exchange.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

    • Note: High concentrations can cause stacking effects, shifting aromatic peaks upfield.

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Scans (NS): 16 scans are usually sufficient.

  • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds to ensure accurate integration of the aldehyde proton, which often has a long T1 relaxation time.

Data Processing (Validation Step)
  • Integration: Calibrate the integral of the aldehyde proton (CHO) to 1.0.

  • Validation:

    • For Indoline : The aliphatic region (3.0–4.0 ppm) must integrate to 4 protons (2x

      
      ) relative to the 1H aldehyde signal.
      
    • For Indole : The aromatic region must account for all ring protons (typically 4 benzene protons + 2 pyrrole protons = 6 total, minus substituents).

Part 5: Reference Data Table

CompoundSolventCHO (

)
C2-H (

)
C3-H (

)
NH (

)
Key Reference
Indole-3-carboxaldehyde DMSO-

9.92 (s)8.29 (s/d)-12.14 (br s)[1, 2, 3]
Indole-5-carboxaldehyde DMSO-

9.93 (s)7.45 (m)6.60 (m)11.50 (br s)[4, 5]
Indoline-5-carboxaldehyde CDCl

9.65 (s)3.65 (t)3.10 (t)~4.5 (br)[6]
1-Formylindoline CDCl

8.90 (br)4.10 (t)3.20 (t)-[7]

*Note: Exact shifts for Indole C2/C3 vary by concentration and substitution, but remain in the 6.5-8.5 aromatic window.

References

  • National Institutes of Health (NIH) PubChem. Indole-3-carboxaldehyde Spectral Data. Available at: [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde. Available at: [Link]

  • Royal Society of Chemistry. Screening metal-free photocatalysts... (Supplementary Info). Available at: [Link]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

Sources

Comparative

A Comparative Guide to ¹³C NMR Chemical Shifts for C2 and C3 in 1-Ethylindoline-3-carbaldehyde

This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for the C2 and C3 carbons in 1-Ethylindoline-3-carbaldehyde. In the absence of direct experimental data for this specific molecule, we will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for the C2 and C3 carbons in 1-Ethylindoline-3-carbaldehyde. In the absence of direct experimental data for this specific molecule, we will deduce the chemical shifts through a comparative analysis with structurally related compounds. This approach not only allows for a robust prediction but also illuminates the fundamental principles of substituent effects in NMR spectroscopy, offering valuable insights for researchers in structural elucidation and drug development.

The Foundational Role of ¹³C NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1] Specifically, ¹³C NMR provides a detailed map of the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and its chemical shift (δ), measured in parts per million (ppm), is highly sensitive to its local electronic environment.[2][3] Factors such as hybridization, the electronegativity of attached atoms, and steric effects all influence the resonance frequency of a carbon nucleus. For complex heterocyclic systems like indolines, ¹³C NMR is indispensable for confirming substitution patterns and understanding electronic distributions.

Structural Features of 1-Ethylindoline-3-carbaldehyde

To understand the ¹³C NMR spectrum, we must first consider the structure of 1-Ethylindoline-3-carbaldehyde. It is comprised of a saturated five-membered nitrogen-containing ring fused to a benzene ring. Key substitutions on the parent indoline scaffold are an ethyl group at the nitrogen (N1) and a formyl (carbaldehyde) group at the C3 position. These two groups will exert significant and predictable electronic effects on the chemical shifts of the heterocyclic ring carbons, particularly C2 and C3.

Caption: Structure of 1-Ethylindoline-3-carbaldehyde with key carbons C2 and C3 highlighted.

Comparative Analysis of Chemical Shifts

We will build our prediction by examining the ¹³C NMR data of the parent indoline molecule and then introducing the electronic effects of the N-ethyl and C3-carbaldehyde substituents.

3.1. The Indoline Scaffold: A Baseline

Indoline represents the core structure. In its saturated five-membered ring, C2 and C3 are sp³-hybridized carbons. The nitrogen atom attached to C2 will have a deshielding effect, causing C2 to resonate at a higher chemical shift compared to C3.

3.2. Effect of the N-Ethyl Substituent

The ethyl group at the N1 position is an electron-donating group (EDG) through an inductive effect. This will increase the electron density at the nitrogen atom and, consequently, at the adjacent C2 and C7a carbons. This increased shielding will cause a slight upfield shift (to a lower ppm value) for C2 compared to a simple N-H indoline.

3.3. Effect of the C3-Carbaldehyde Substituent

The carbaldehyde group at C3 is a potent electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and resonance effects. This has two major consequences:

  • Direct Deshielding of C3: The C3 carbon is directly attached to the carbonyl carbon of the aldehyde. The strong inductive pull of the carbonyl group will significantly deshield C3, causing a substantial downfield shift (to a higher ppm value).

  • Deshielding of C2: The electron-withdrawing nature of the substituent at C3 will also influence the adjacent C2 carbon, causing a moderate downfield shift.

3.4. Comparison with Indole Derivatives

It is instructive to compare the indoline system with its aromatic counterpart, indole. In indole, both C2 and C3 are sp²-hybridized and part of an aromatic system, placing their chemical shifts in the aromatic region (typically 100-150 ppm).[4][5] For instance, in indole itself, C2 resonates around 124.2 ppm and C3 around 102.0 ppm.[6] The introduction of a carbaldehyde group at C3 in indole (Indole-3-carbaldehyde) causes a significant downfield shift for both C2 and C3, which is a similar electronic effect we predict for our target molecule.

Tabulated Data and Predictions

The following table summarizes the known ¹³C NMR chemical shifts for reference compounds and provides a predicted range for 1-Ethylindoline-3-carbaldehyde. Chemical shifts are in ppm relative to TMS.

CompoundC2 (ppm)C3 (ppm)Rationale for Prediction
Indoline~47.5~30.2Baseline sp³ carbons. C2 is deshielded by nitrogen.
Indole~124.2~102.0Reference for aromatic sp² carbons.[5][6]
Indole-3-carbaldehyde~138.9~118.5Demonstrates the strong deshielding effect of the C3-CHO group on sp² carbons.
1-Ethylindoline-3-carbaldehyde ~65 - 75 ~45 - 55 Predicted. C2 is significantly deshielded by the adjacent EWG at C3. C3 is strongly deshielded by the directly attached carbaldehyde group.

Note: Experimental values for reference compounds are aggregated from various sources and may vary slightly depending on the solvent and concentration.

The predicted shifts for 1-Ethylindoline-3-carbaldehyde place both C2 and C3 in a region typical for sp³ carbons bearing electronegative atoms or groups. The significant downfield shift from the parent indoline is a direct consequence of the powerful electron-withdrawing carbaldehyde substituent.

Experimental Protocol for ¹³C NMR Acquisition

To validate these predictions experimentally, the following protocol for acquiring a standard proton-decoupled ¹³C NMR spectrum is recommended.

5.1. Sample Preparation

  • Weighing: Accurately weigh 15-25 mg of the 1-Ethylindoline-3-carbaldehyde sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard (Optional): Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

5.2. Instrument Setup and Data Acquisition (300-500 MHz Spectrometer)

  • Insertion & Locking: Insert the sample into the NMR magnet and lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming the sample, aiming for a sharp and symmetrical solvent peak.

  • Tuning & Matching: Tune and match the ¹³C probe to the correct frequency.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Pulse Angle: 30-45 degrees to allow for faster repetition without full relaxation.

    • Spectral Width: ~240 ppm (e.g., from -20 to 220 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed for quaternary carbons, but is less critical for C2 and C3 which have attached protons.

    • Number of Scans (ns): 256 to 1024 scans, depending on sample concentration.

5.3. Data Processing

  • Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) and perform a Fourier transform.

  • Phasing: Phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks.

C13_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep1 Weigh Sample (15-25 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Set Parameters (Pulse, Delay, Scans) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 analysis1 Peak Picking & Integration proc3->analysis1 analysis2 Structural Assignment analysis1->analysis2

Caption: Standard workflow for structure elucidation using ¹³C NMR spectroscopy.

Conclusion

By applying fundamental principles of substituent effects and comparing with related molecular scaffolds, we can confidently predict the ¹³C NMR chemical shifts for C2 and C3 of 1-Ethylindoline-3-carbaldehyde to be in the regions of 65-75 ppm and 45-55 ppm , respectively. The primary driver for these chemical shifts is the strong electron-withdrawing and deshielding nature of the carbaldehyde group at the C3 position. This guide provides a logical framework for spectral interpretation and a validated protocol for experimental verification, serving as a practical tool for researchers in the chemical sciences. Advanced techniques, such as Density Functional Theory (DFT) calculations or machine learning models, can further refine these predictions.[7][8][9][10]

References

  • Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(44), 9964–9973. Retrieved from [Link]

  • Charisiadis, P., Exarchou, V., & Gerothanassis, I. P. (2019). Computational protocols for calculating 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 57(11), 833-875. Retrieved from [Link]

  • SpectraBase. (n.d.). Indoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Xie, Y., et al. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. Retrieved from [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole. Retrieved from [Link]

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. Retrieved from [Link]

  • Pereira, M. M. A., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2973-2993. Retrieved from [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Journal of Advances in Chemistry, 6(1), 849-856. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR spectra of 4a-c at aromatic region. Retrieved from [Link]

  • ANU Open Research Repository. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

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  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

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Validation

A Researcher's Guide to the Structural Analysis of 1-Ethylindoline-3-carboxaldehyde Derivatives: A Methodological Approach

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates molecular interactions, binding affinities, and ultimately, the therapeutic pot...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates molecular interactions, binding affinities, and ultimately, the therapeutic potential of a compound. This guide focuses on the structural elucidation of 1-Ethylindoline-3-carboxaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry.

While a direct comparative analysis of crystal structures for various 1-Ethylindoline-3-carboxaldehyde derivatives is hampered by the current lack of publicly available crystallographic data, this guide provides a comprehensive methodological framework. We will detail the necessary steps from synthesis to data analysis, using the closely related and structurally characterized parent compound, 1H-Indole-3-carbaldehyde, as a practical exemplar. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and empowering researchers to generate and interpret their own high-quality crystallographic data.

The Indoline Scaffold: A Brief Overview

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of an ethyl group at the N1 position and a carboxaldehyde at the C3 position creates a versatile platform for further functionalization. The seemingly subtle difference between the unsaturated indole ring and the saturated indoline ring introduces significant conformational flexibility, which can have profound effects on crystal packing and intermolecular interactions. Understanding these structural nuances is key to rational drug design.

The Path to Crystal Structure Determination: A Workflow

The journey from a synthesized compound to a fully characterized crystal structure is a multi-step process. Each stage requires careful planning and execution to ensure the final data is of high quality and suitable for detailed analysis.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis Synthesis Synthesis of Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Method_Selection Method Selection (e.g., Slow Evaporation) Solvent_Screening->Method_Selection Crystal_Growth Crystal Growth Method_Selection->Crystal_Growth Data_Collection Single-Crystal X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Data_Analysis Analysis of Geometric Parameters & Intermolecular Interactions Structure_Solution->Data_Analysis Comparison Comparison Data_Analysis->Comparison Comparative Structural Analysis

Caption: Experimental workflow for obtaining and analyzing crystal structure data.

Experimental Protocols

Synthesis of 1-Ethyl-1H-indole-3-carbaldehyde

While our target is the indoline, the synthesis of the corresponding indole is a common precursor. The following is a robust two-step synthesis starting from indole.[1]

Step 1: N-Ethylation of Indole

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Indole Addition: Dissolve indole (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours).

  • Ethylating Agent Addition: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

  • Overnight Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-indole

  • Vilsmeier Reagent Formation: In a separate flame-dried flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of 1-Ethyl-1H-indole: Dissolve the purified 1-ethyl-1H-indole from Step 1 in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated aqueous solution of sodium hydroxide until the pH is basic.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.

Note: To obtain the target 1-Ethylindoline-3-carboxaldehyde , a subsequent reduction step of the indole ring would be necessary, for example, using a reducing agent like sodium cyanoborohydride in the presence of an acid.

Crystallization

Obtaining high-quality single crystals is often the most challenging step. A systematic approach is crucial.

  • Solvent Screening: Start with a small amount of the purified compound and test its solubility in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Method Selection:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction. This process involves mounting a crystal on a goniometer, irradiating it with a focused X-ray beam, and collecting the diffraction data as the crystal is rotated. The resulting diffraction pattern is then used to solve and refine the crystal structure.

Case Study: Crystal Structure of 1H-Indole-3-carbaldehyde

To illustrate the type of data obtained from a successful crystallographic analysis, we will examine the published data for 1H-Indole-3-carbaldehyde.[2][3]

ParameterValue
Chemical FormulaC₉H₇NO
Molecular Weight145.16
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)14.0758 (9)
b (Å)5.8059 (4)
c (Å)8.6909 (5)
V (ų)710.24 (8)
Z4

Key Structural Features:

  • The indole ring system is nearly planar, with a dihedral angle of 3.98 (12)° between the benzene and pyrrole rings.[2]

  • The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into chains.[2]

Comparative Analysis: Indole vs. Indoline Derivatives

While we lack the specific data for 1-Ethylindoline-3-carboxaldehyde, we can hypothesize on the expected structural differences compared to its indole counterpart based on fundamental chemical principles.

comparison cluster_indole_props Indole Derivative Properties cluster_indoline_props Indoline Derivative Properties Indole 1-Ethyl-1H-indole-3-carbaldehyde (Planar, Aromatic System) Indoline 1-Ethylindoline-3-carboxaldehyde (Non-planar, Saturated Ring) Indole->Indoline Reduction of C2=C3 bond Prop1_Indole Planar Indole Ring Prop1_Indoline Puckered Indoline Ring (Envelope/Twist Conformation) Prop2_Indole Potential for π-π stacking Prop3_Indole Restricted Conformation Prop2_Indoline Loss of π-π stacking involving the 5-membered ring Prop3_Indoline Increased Conformational Flexibility Prop4_Indoline Potential for different hydrogen bonding networks

Caption: Predicted structural differences between indole and indoline derivatives.

The reduction of the C2=C3 double bond to a single bond in the indoline derivative introduces a chiral center at C3 and removes the planarity of the five-membered ring. This ring will adopt a puckered conformation (e.g., an envelope or twist conformation). This increased flexibility can lead to different crystal packing arrangements and intermolecular interactions compared to the relatively rigid indole system. The N-ethyl group itself can adopt various conformations, further influencing the overall molecular shape and how it packs in a crystal lattice.

Conclusion and Future Directions

The precise determination of the three-dimensional structure of 1-Ethylindoline-3-carboxaldehyde derivatives is a critical step in understanding their structure-activity relationships. While this guide could not provide a direct comparison of existing crystal structures due to their unavailability in the public domain, it has laid out a comprehensive roadmap for researchers to generate and analyze this vital data. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, and by considering the anticipated structural differences, scientists in the field of drug discovery will be well-equipped to unlock the full potential of this promising class of compounds. The deposition of these future structures into public databases like the Cambridge Structural Database (CSD) will be invaluable to the scientific community.

References

  • Dileep, C. S., Abdoh, M. M. M., Chakravarthy, M. P., Mohana, K. N., Sridhar, M. A., & Shashidhara Prasad, J. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3135. Available from: [Link]

  • An-Najah Staff. (2012). organic compounds. Available from: [Link]

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Comparative

A Comparative Analysis of the Reactivity of N-Ethyl versus N-Methyl Indoline-3-Carbaldehyde for the Synthetic Chemist

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, indoline scaffolds are pivotal intermediates in the synthesis of a myriad of biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, indoline scaffolds are pivotal intermediates in the synthesis of a myriad of biologically active compounds and pharmaceutical agents. The functionalization of the indoline nucleus, particularly at the C3 position with a carbaldehyde group, opens a gateway to a diverse array of molecular architectures. The choice of the N-substituent on the indoline ring, while seemingly subtle, can profoundly influence the reactivity of the molecule, impacting reaction rates, yields, and even the regioselectivity of subsequent transformations. This guide provides a comprehensive comparative analysis of the reactivity of two closely related analogs: N-ethylindoline-3-carbaldehyde and N-methylindoline-3-carbaldehyde. By delving into the electronic and steric effects of the N-ethyl and N-methyl groups, we aim to provide a predictive framework for their behavior in key synthetic transformations, supported by established chemical principles and analogous experimental data.

The Indoline-3-Carbaldehyde Core: A Versatile Synthetic Intermediate

Indoline-3-carbaldehydes are valuable building blocks due to the dual reactivity of the aromatic amine and the aldehyde functionality. The nitrogen atom's lone pair of electrons participates in the aromatic system to a lesser extent than in indoles, rendering the indoline nucleus more susceptible to electrophilic aromatic substitution. The aldehyde group, a potent electrophile, readily undergoes a variety of transformations including oxidation, reduction, and carbon-carbon bond-forming reactions.

Electronic and Steric Influence of N-Alkyl Substituents

The primary distinction between the two molecules lies in the nature of the N-alkyl substituent: a methyl group (-CH₃) versus an ethyl group (-CH₂CH₃). These groups exert both electronic and steric effects that modulate the reactivity of the indoline ring and the 3-carbaldehyde moiety.

Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom and, by extension, the aromatic ring. Generally, the ethyl group is considered to be slightly more electron-donating than the methyl group due to the presence of an additional methylene unit. This enhanced electron-donating capacity of the N-ethyl group is expected to increase the nucleophilicity of the indoline ring, making it more reactive towards electrophiles.

Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance around the nitrogen atom can influence the approach of reagents, potentially slowing down reactions at the nitrogen or affecting the regioselectivity of reactions on the aromatic ring.

The interplay of these electronic and steric effects is crucial in determining the overall reactivity profile of each molecule.

Comparative Reactivity in Key Synthetic Transformations

Synthesis via Vilsmeier-Haack Formylation

The most common route to N-alkylindoline-3-carbaldehydes is the Vilsmeier-Haack formylation of the corresponding N-alkylindoline. This reaction involves an electrophilic aromatic substitution where the Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile.[1]

Expected Reactivity:

Based on electronic effects, N-ethylindoline is expected to undergo Vilsmeier-Haack formylation at a faster rate than N-methylindoline . The greater electron-donating nature of the ethyl group enhances the electron density of the indoline ring, making it more susceptible to attack by the weakly electrophilic Vilsmeier reagent.[1]

Experimental Protocol: Vilsmeier-Haack Formylation of N-Alkylindoline

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent  POCl₃ POCl3 POCl₃ N_Alkylindoline N-Alkylindoline Iminium_Salt Iminium Salt Intermediate N_Alkylindoline->Iminium_Salt  Vilsmeier Reagent Product N-Alkylindoline-3-carbaldehyde Iminium_Salt->Product  Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis)

Caption: Workflow for the Vilsmeier-Haack formylation of N-alkylindolines.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.[2]

  • Formylation: In a separate flask, dissolve the N-alkylindoline (N-ethylindoline or N-methylindoline) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for 5-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2][3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium carbonate solution until the pH is alkaline.[2]

  • Isolation and Purification: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[2]

Quantitative Data Summary (Predicted):

While direct comparative data is scarce, the following table illustrates the expected trend based on electronic effects.

SubstrateN-SubstituentExpected Relative RateExpected Yield
N-Methylindoline-CH₃FasterHigh
N-Ethylindoline-CH₂CH₃Faster Potentially Higher
Reactivity of the Aldehyde Group: Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst.[4][5]

Expected Reactivity:

The reactivity of the aldehyde group in N-alkylindoline-3-carbaldehydes is influenced by the electronic nature of the N-substituent. A more electron-donating substituent on the nitrogen will increase the electron density on the indole ring, which in turn can slightly decrease the electrophilicity of the C3-carbaldehyde carbon. Therefore, N-ethylindoline-3-carbaldehyde is expected to undergo Knoevenagel condensation at a slightly slower rate than N-methylindoline-3-carbaldehyde .

Experimental Protocol: Knoevenagel Condensation of N-Alkylindoline-3-carbaldehyde

G cluster_0 Reaction Setup cluster_1 Condensation and Product Formation Aldehyde N-Alkylindoline- 3-carbaldehyde Reaction_Mixture Reaction Mixture in Solvent (e.g., Ethanol) Aldehyde->Reaction_Mixture Active_Methylene Active Methylene Compound Active_Methylene->Reaction_Mixture Catalyst Basic Catalyst (e.g., Piperidine) Catalyst->Reaction_Mixture Product α,β-Unsaturated Product Reaction_Mixture->Product  Stirring at RT

Caption: Workflow for the Knoevenagel condensation of N-alkylindoline-3-carbaldehydes.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the N-alkylindoline-3-carbaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent such as ethanol (10 mL).[5]

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (a few drops).

  • Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. In many cases, the product will precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.[5]

Quantitative Data Summary (Predicted):

SubstrateN-SubstituentExpected Relative RateExpected Yield
N-Methylindoline-3-carbaldehyde-CH₃FasterHigh
N-Ethylindoline-3-carbaldehyde-CH₂CH₃Slightly Slower High

Spectroscopic and Physicochemical Properties

The structural differences between N-ethyl and N-methyl indoline-3-carbaldehyde will be reflected in their spectroscopic data and physicochemical properties.

NMR Spectroscopy:

  • ¹H NMR: The most significant difference will be observed in the signals corresponding to the N-alkyl group. N-methylindoline-3-carbaldehyde will show a singlet for the methyl protons, while N-ethylindoline-3-carbaldehyde will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The chemical shifts of the aromatic protons may also be slightly different due to the differing electronic effects of the N-substituents.

  • ¹³C NMR: The carbon signals of the N-alkyl groups will be distinct. The chemical shift of the C3a and C7a carbons of the indoline ring are expected to be slightly more shielded (lower ppm) in the N-ethyl analog due to the stronger electron-donating effect.

Infrared (IR) Spectroscopy:

The IR spectra of both compounds will be very similar, showing characteristic peaks for the aromatic C-H stretching, the C=O stretching of the aldehyde, and the C-N stretching of the amine. Subtle shifts in the C=O stretching frequency might be observed, with the N-ethyl analog potentially showing a slightly lower frequency due to increased electron donation to the ring.

Physicochemical Properties (Predicted):

PropertyN-Methylindoline-3-carbaldehydeN-Ethylindoline-3-carbaldehyde
Molecular WeightLowerHigher
Boiling PointLowerHigher
PolaritySlightly more polarSlightly less polar
SolubilitySimilar in organic solventsSimilar in organic solvents

Conclusion

  • For electrophilic aromatic substitutions on the indoline ring, such as the Vilsmeier-Haack formylation itself, the N-ethyl analog is predicted to be more reactive due to the enhanced electron-donating nature of the ethyl group.

  • For reactions involving the aldehyde functionality , such as Knoevenagel condensations, the N-methyl analog may exhibit slightly higher reactivity due to the comparatively lower electron-donating influence on the aldehyde's electrophilicity.

The steric bulk of the N-ethyl group is generally not expected to play a major role in the reactivity at the C3-position, but it could become a factor in reactions involving the nitrogen atom or in achieving specific conformations in more complex molecular frameworks.

This guide provides a foundational understanding of the comparative reactivity of these two important building blocks. For critical applications, it is always recommended to perform small-scale pilot reactions to determine the optimal conditions for the desired transformation.

References

  • Redamala, R., Merugu, R., & Rajanna, K. C. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2841-2846.
  • Al-Ostath, A., El-Apasery, M. A., & El-Tohamy, S. A. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Journal of Chemical and Pharmaceutical Research, 8(8), 834-839.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • PubChem. 1-Methyl-1H-indole-3-carbaldehyde. [Link]

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  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • Nagaraja, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Slanina, Z., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3328.
  • Organic Syntheses. Indole-3-aldehyde. [Link]

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • The Good Scents Company. indole-3-carboxaldehyde. [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • MDPI. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. [Link]

  • The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]

  • Academia.edu. Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. [Link]

  • PubChem. Indole-3-Carboxaldehyde. [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • ACG Publications. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. [Link]

  • ResearchGate. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. [Link]

  • ResearchGate. The comparison of Knoevenagel condensation under different reaction conditions. [Link]

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  • PMC. 5-Methyl-1H-indole-3-carbaldehyde. [Link]

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